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BPR1K871

Cat. No.: B1149925
M. Wt: 526.1 g/mol
InChI Key: MMVLETOTGHDVPQ-UHFFFAOYSA-N
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Description

BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. This compound showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed this compound to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of this compound as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of this compound as a multi-kinase inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28ClN7O2S B1149925 BPR1K871

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28ClN7O2S

Molecular Weight

526.1 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[5-[2-[[7-[3-(dimethylamino)propoxy]quinazolin-4-yl]amino]ethyl]-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34)

InChI Key

MMVLETOTGHDVPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC2=C(C=C1)C(=NC=N2)NCCC3=CN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl

Appearance

Solid powder

Synonyms

BPR1K871;  BPR1K-871;  BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea

Origin of Product

United States

Foundational & Exploratory

BPR1K871: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant promise in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its primary targets, downstream signaling effects, and the experimental validation of its activity. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

This compound functions primarily as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (AURKA and AURKB).[1][2][3][4][5] This dual-targeting approach is particularly relevant in AML, where FLT3 mutations are prevalent and associated with poor prognosis.[5] By concurrently inhibiting both FLT3-dependent and independent signaling pathways, this compound offers a potential therapeutic advantage over more selective inhibitors, including the potential to overcome acquired resistance.[5]

Targeting FLT3 Signaling

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant subset of AML patients, activating mutations in FLT3, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and its downstream pro-proliferative and anti-apoptotic signaling pathways.[5]

This compound effectively inhibits the phosphorylation of FLT3.[1][3][5] This action blocks the aberrant signaling cascade, leading to the suppression of pathways such as RAS/MEK/ERK and PI3K/Akt, which are critical for the survival and proliferation of leukemia cells.[6]

Targeting Aurora Kinase Signaling

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[7] Overexpression of Aurora kinases is a common feature in many cancers and is linked to genomic instability and tumor progression.[7] this compound demonstrates potent inhibition of both Aurora A (AURKA) and Aurora B (AURKB).[1][3]

Inhibition of AURKA disrupts centrosome maturation and spindle formation, leading to mitotic arrest.[7] Inhibition of AURKB, a key component of the chromosomal passenger complex, interferes with chromosome segregation and cytokinesis, often resulting in polyploidy and subsequent apoptosis.[7]

Quantitative Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

Table 1: Enzymatic Inhibition
Target KinaseIC50 (nM)
AURKA22
AURKB13
FLT319
CSF1R19

Data sourced from multiple studies.[1][3]

Table 2: Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeFLT3 StatusEC50 (nM)
MOLM-13Acute Myeloid Leukemia (AML)ITD positive~5
MV4-11Acute Myeloid Leukemia (AML)ITD positive~5
RS4-11Acute Lymphoblastic Leukemiawt-FLT3<100
COLO205Colorectal Cancer-<100
Mia-PaCa2Pancreatic Cancer-<100
U937Acute Myeloid Leukemia (AML)NegativeMicromolar
K562Chronic Myeloid LeukemiaNegativeMicromolar

Data indicates potent activity in FLT3-ITD positive AML cells and other solid tumor cell lines.[1][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

BPR1K871_FLT3_Signaling_Pathway This compound This compound pFLT3 Phospho-FLT3 This compound->pFLT3 Inhibition Apoptosis Apoptosis This compound->Apoptosis FLT3 FLT3 Receptor (ITD Mutant) FLT3->pFLT3 Autophosphorylation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: this compound inhibits FLT3 autophosphorylation, blocking downstream signaling.

BPR1K871_Aurora_Kinase_Signaling_Pathway This compound This compound AURKA Aurora Kinase A This compound->AURKA Inhibition AURKB Aurora Kinase B This compound->AURKB Inhibition Centrosome Centrosome Maturation & Spindle Assembly AURKA->Centrosome Chromosome Chromosome Segregation & Cytokinesis AURKB->Chromosome MitoticArrest Mitotic Arrest Centrosome->MitoticArrest Chromosome->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation KinaseAssay Enzymatic Kinase Assay (IC50 Determination) CellViability Cell Viability Assay (MTS/MTT - EC50) KinaseAssay->CellViability WesternBlot Western Blotting (Target Modulation) CellViability->WesternBlot PK Pharmacokinetic Studies (Rat) WesternBlot->PK Toxicity Acute Toxicity (Mice) PK->Toxicity Xenograft Xenograft Efficacy (AML & Solid Tumors) Toxicity->Xenograft

References

BPR1K871: A Technical Guide to the Dual Inhibition of FLT3 and AURKA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BPR1K871, a potent quinazoline-based, multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Dual Kinase Inhibition

This compound was developed as a multi-kinase inhibitor with significant activity against both FLT3 and Aurora kinases, which are crucial in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and solid tumors.[1][2][3] The rationale behind this dual-targeting approach is to simultaneously block key signaling pathways involved in cell proliferation, survival, and cell cycle regulation, potentially leading to a more potent anti-cancer effect and overcoming resistance mechanisms.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various kinases and cancer cell lines.

Table 1: this compound Kinase Inhibition Profile

Target KinaseIC50 (nM)Source
FLT319[1][2]
AURKA22[1][2]
AURKB13[1]

Table 2: this compound Anti-proliferative Activity

Cell LineCancer TypeKey Mutation(s)EC50 (nM)Source
MOLM-13Acute Myeloid LeukemiaFLT3-ITD~5[1][2][3]
MV4-11Acute Myeloid LeukemiaFLT3-ITD~5[1][2][3]
COLO205Colorectal Cancer-< 100[1]
Mia-PaCa-2Pancreatic Cancer-< 100[1]

Signaling Pathways

The dual inhibition of FLT3 and AURKA by this compound impacts critical cancer-related signaling pathways.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, promoting leukemogenesis.[5][6][7]

FLT3_Signaling FLT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activation RAS RAS FLT3->RAS Activation STAT5 STAT5 FLT3->STAT5 Activation This compound This compound This compound->FLT3 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes STAT5->Proliferation Promotes

Caption: this compound inhibits the constitutively active FLT3 receptor.

AURKA Signaling Pathway

Aurora Kinase A (AURKA) is a serine/threonine kinase that is essential for mitotic progression.[8] It is involved in centrosome maturation, spindle assembly, and chromosome segregation.[9] Overexpression of AURKA is common in many cancers and is associated with genomic instability.[8]

AURKA_Signaling AURKA Signaling in Mitosis cluster_cell_cycle Cell Cycle Progression cluster_mitotic_events Key Mitotic Events G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis AURKA AURKA G2_Phase->AURKA Activates Cytokinesis Cytokinesis Mitosis->Cytokinesis Mitosis->AURKA Peak Activity This compound This compound This compound->AURKA Inhibition Centrosome_Maturation Centrosome Maturation AURKA->Centrosome_Maturation Promotes Spindle_Assembly Spindle Assembly AURKA->Spindle_Assembly Promotes Chromosome_Segregation Chromosome Segregation AURKA->Chromosome_Segregation Ensures Fidelity

Caption: this compound inhibits AURKA, disrupting mitotic progression.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Cell Viability (MTS) Assay

This protocol is used to determine the anti-proliferative activity of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is used to assess the modulation of FLT3 and AURKA phosphorylation by this compound.

  • Cell Treatment and Lysis: Treat cells (e.g., MV4-11, HCT-116) with various concentrations of this compound for a specified time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-AURKA, total AURKA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

  • Cell Treatment: Treat cells (e.g., HCT-116) with this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using cell cycle analysis software.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating a dual kinase inhibitor like this compound.

Drug_Discovery_Workflow Drug Discovery and Preclinical Evaluation Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection Design Rational Drug Design (Quinazoline Scaffold) Synthesis Chemical Synthesis Design->Synthesis Kinase_Assay Kinase Inhibition Assays (IC50 Determination) Synthesis->Kinase_Assay Cell_Viability Cell-Based Assays (EC50 in Cancer Cell Lines) Kinase_Assay->Cell_Viability Mechanism_Study Mechanism of Action Studies (Western Blot, Cell Cycle) Cell_Viability->Mechanism_Study Xenograft Xenograft Models (AML and Solid Tumors) Mechanism_Study->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity Preclinical_Candidate Preclinical Candidate Selection (this compound) Efficacy->Preclinical_Candidate Toxicity->Preclinical_Candidate

Caption: General workflow for the development of this compound.

Western_Blot_Workflow Western Blot Experimental Workflow start Start Treatment Cell Treatment with this compound start->Treatment end End Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis Analysis->end

Caption: Step-by-step workflow for Western blot analysis.

References

BPR1K871: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1K871 is a potent, multi-kinase inhibitor demonstrating significant promise in preclinical studies for the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, a detailed, scalable synthesis protocol, and a summary of its biological activity. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound is a quinazoline-based compound with the chemical formula C₂₅H₂₈ClN₇O₂S and a molecular weight of 526.06 g/mol . Its structure is characterized by a substituted quinazoline core linked to a thiazole-containing urea side chain.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

ParameterValueNotes
Molecular Formula C₂₅H₂₈ClN₇O₂S
Molecular Weight 526.06 g/mol
IC₅₀ AURKA 22 nM[1][2][3]
IC₅₀ AURKB 13 nM[1][3]
IC₅₀ FLT3 19 nM[1][2][3]
EC₅₀ MOLM-13 (AML cell line) ~5 nM[1][2][4]
EC₅₀ MV4-11 (AML cell line) ~5 nM[1][2][4]
EC₅₀ COLO205 (Colon cancer) < 100 nM[1]
EC₅₀ Mia-PaCa-2 (Pancreatic cancer) < 100 nM[1]
LogD₇.₄ 4.41For the quinazoline core lead compound.[1]
Aqueous Solubility 0.452 µg/mLFor the precursor compound 4.[1]
Pharmacokinetics (rat, IV) Long t₁/₂[5]

Synthesis of this compound

A robust and scalable six-step synthesis for this compound has been developed, enabling kilogram-scale production with an overall yield of 16.5%.[3] This process avoids hazardous reagents and laborious purification steps, making it suitable for large-scale manufacturing.

Experimental Workflow

The synthesis can be visualized as a multi-step process starting from commercially available materials.

BPR1K871_Synthesis_Workflow cluster_reagents cluster_intermediates r1 Formamidine acetate i2 7-Hydroxyquinazolin-4(3H)-one r1->i2 r2 1,3-Propanediol i3 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one r2->i3 r3 POCl₃ i4 4-Chloro-7-(3-chloropropoxy)quinazoline r3->i4 r4 tert-butyl (2-aminoethyl)carbamate i5 tert-Butyl (2-((7-(3-chloropropoxy)quinazolin-4-yl)amino)ethyl)carbamate r4->i5 r5 TFA i6 N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine r5->i6 r6 3-Chlorophenyl isocyanate i7 1-(3-Chlorophenyl)-3-(2-((7-(3-chloropropoxy)quinazolin-4-yl)amino)ethyl)urea r6->i7 i1 2-Amino-4-hydroxybenzoic acid i1->i2 Step 1 i2->i3 Step 2 i3->i4 Step 3 i4->i5 Step 4 i5->i6 Step 5 i6->i7 Step 6 This compound This compound i7->this compound Final Product

Caption: Scalable synthesis workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on the optimized, scalable synthesis route.

Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one

  • 2-Amino-4-hydroxybenzoic acid is condensed with formamidine acetate.

  • The reaction mixture is heated, and the product is isolated upon cooling.

Step 2: Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

  • 7-Hydroxyquinazolin-4(3H)-one is reacted with 1,3-propanediol in the presence of a suitable base.

  • The reaction is carried out at an elevated temperature, followed by purification.

Step 3: Synthesis of 4-Chloro-7-(3-chloropropoxy)quinazoline

  • 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • The reaction is performed under reflux, and the excess reagent is removed under reduced pressure.

Step 4: Synthesis of tert-Butyl (2-((7-(3-chloropropoxy)quinazolin-4-yl)amino)ethyl)carbamate

  • 4-Chloro-7-(3-chloropropoxy)quinazoline is reacted with tert-butyl (2-aminoethyl)carbamate.

  • This nucleophilic aromatic substitution is typically carried out in a suitable solvent with a base.

Step 5: Synthesis of N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine

  • The Boc protecting group is removed from the product of Step 4 using trifluoroacetic acid (TFA).

  • The reaction is usually performed at room temperature, followed by neutralization and extraction.

Step 6: Synthesis of this compound

  • N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine is reacted with 3-chlorophenyl isocyanate.

  • The final product, this compound, is formed through a urea linkage and can be purified by crystallization.

Biological Activity and Signaling Pathways

This compound is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), both of which are critical targets in oncology.[1][3] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemia cells. Aurora kinases are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Signaling Pathway Inhibition

The dual-targeting nature of this compound allows it to simultaneously disrupt two key oncogenic signaling pathways.

BPR1K871_Signaling_Pathway cluster_flt3 FLT3 Signaling cluster_aurora Aurora Kinase Signaling cluster_outcome Cellular Outcome FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT MAPK MAPK FLT3->MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis AURKA Aurora Kinase A Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Mitosis->Apoptosis This compound This compound This compound->FLT3 Inhibition This compound->AURKA Inhibition

Caption: this compound inhibits FLT3 and Aurora Kinase A signaling pathways.

Conclusion

This compound is a promising multi-kinase inhibitor with potent activity against key cancer targets. The well-defined and scalable synthesis route, combined with its strong preclinical efficacy, positions this compound as a strong candidate for further clinical development. This guide provides foundational technical information to aid researchers and drug development professionals in their evaluation and potential advancement of this compound.

References

BPR1K871: A Multi-Kinase Inhibitor Targeting FLT3 and Aurora Kinases for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2443767-35-7

Chemical Formula: C₂₅H₂₈ClN₇O₂S

Molecular Weight: 526.05 g/mol

Introduction

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor under investigation as a therapeutic agent for various malignancies, including acute myeloid leukemia (AML) and solid tumors.[1][2][3] It primarily functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), key regulators of cell proliferation, differentiation, and survival.[4][5][6][7] Aberrant activity of these kinases is a known driver in several cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.

Physicochemical Properties

PropertyValue
CAS Number2443767-35-7
Molecular FormulaC₂₅H₂₈ClN₇O₂S[8]
Molecular Weight526.1 g/mol [8]
SMILESCN(C)CCCOC1=CC2=C(C=C1)C(=NC=N2)NCCC3=CN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl[8]

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against both wild-type and mutant forms of FLT3, a receptor tyrosine kinase frequently mutated in AML.[9] It also demonstrates strong inhibition of AURKA and AURKB, serine/threonine kinases that play crucial roles in mitotic progression.[4][10] The dual inhibition of these pathways is believed to contribute to its robust anti-proliferative effects in cancer cells.

Functional studies have shown that this compound treatment leads to the modulation of FLT3 and AURKA/B targets within cancer cells.[1][2][9] This results in the induction of cell cycle arrest and apoptosis. A broad kinase profiling using KINOMEScan technology revealed that this compound inhibits 77 therapeutically relevant kinases out of a panel of 395, highlighting its multi-targeted nature.[4]

Signaling Pathway

The following diagram illustrates the primary signaling pathways targeted by this compound.

BPR1K871_Signaling_Pathway This compound Mechanism of Action cluster_FLT3 FLT3 Signaling cluster_Aurora Aurora Kinase Signaling This compound This compound FLT3 FLT3 This compound->FLT3 FLT3_mut Mutant FLT3 (e.g., ITD, D835Y) This compound->FLT3_mut AURKA Aurora Kinase A This compound->AURKA AURKB Aurora Kinase B This compound->AURKB Downstream_FLT3 Downstream Effectors (e.g., STAT5, PI3K/AKT, MAPK) FLT3->Downstream_FLT3 FLT3_mut->Downstream_FLT3 Proliferation_Survival Cell Proliferation & Survival Downstream_FLT3->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition leads to Mitosis Mitotic Progression AURKA->Mitosis AURKB->Mitosis Mitosis->Apoptosis Inhibition leads to

Caption: this compound inhibits FLT3 and Aurora kinase signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

In Vitro Kinase Inhibitory Activity
Target KinaseIC₅₀ (nM)
FLT319[4][5][6][7]
Aurora Kinase A (AURKA)22[4][5][6][7]
Aurora Kinase B (AURKB)13[4]
Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeFLT3 StatusEC₅₀ (nM)
MOLM-13Acute Myeloid LeukemiaITD Positive~5[1][2][4][7][9]
MV4-11Acute Myeloid LeukemiaITD Positive~5[1][2][4][7][9]
COLO205Colorectal Cancer-< 100[9]
Mia-PaCa2Pancreatic Cancer-< 100[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

FLT3 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the FLT3 kinase.

FLT3_Kinase_Assay_Workflow FLT3 Kinase Inhibition Assay Workflow Start Start Step1 Prepare assay buffer and reagents Start->Step1 Step2 Add GST-FLT3-KDWT enzyme to wells Step1->Step2 Step3 Add serial dilutions of this compound Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Initiate reaction with ATP Step4->Step5 Step6 Incubate for 4 hours at 30°C Step5->Step6 Step7 Add Kinase-Glo reagent Step6->Step7 Step8 Measure luminescence Step7->Step8 End Calculate IC₅₀ Step8->End

Caption: Workflow for the FLT3 Kinase-Glo inhibition assay.

Protocol:

  • Enzyme Preparation: A construct containing the catalytic domain of FLT3 (residues Tyr567-Ser993) fused to Glutathione S-transferase (GST-FLT3-KDWT) is expressed in Sf9 insect cells using a baculovirus system.[9]

  • Assay Procedure: The assay is performed in 96-well plates.[9]

  • Test compounds (this compound) are added to the wells at various concentrations.

  • The GST-FLT3-KDWT enzyme is added to each well.

  • The reaction is initiated by the addition of ATP.

  • The plates are incubated at 30°C for 4 hours.[9]

  • Detection: The amount of remaining ATP is quantified using the Kinase-Glo Luminescent Kinase Assay (Promega). Luminescence is measured using a plate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated using graphing software such as Prism.

Cell Proliferation (MTS) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the anti-proliferative effects of this compound.

MTS_Assay_Workflow Cell Proliferation (MTS) Assay Workflow Start Start Step1 Seed cancer cells in 96-well plates Start->Step1 Step2 Allow cells to adhere overnight Step1->Step2 Step3 Treat cells with serial dilutions of this compound Step2->Step3 Step4 Incubate for a specified period (e.g., 72 hours) Step3->Step4 Step5 Add MTS reagent to each well Step4->Step5 Step6 Incubate for 1-4 hours Step5->Step6 Step7 Measure absorbance at 490 nm Step6->Step7 End Calculate EC₅₀ Step7->End

Caption: Workflow for the cell proliferation MTS assay.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • MTS Addition: The MTS reagent (Promega) is added to each well according to the manufacturer's protocol.[9]

  • Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.

  • Measurement: The absorbance is measured at 490 nm using a plate reader.[9]

  • Data Analysis: The EC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated using software like Prism.[9]

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of target proteins (e.g., FLT3, AURKA/B) and downstream signaling molecules following treatment with this compound.

Protocol:

  • Cell Lysis: Cancer cells are treated with this compound for a specified time, then harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-FLT3, anti-phospho-FLT3, anti-AURKA, anti-AURKB).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

The anti-tumor efficacy of this compound is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., MOLM-13, MV4-11, COLO205, Mia-PaCa2) are subcutaneously injected into nude mice.[2][9]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered, typically intravenously (iv), at various doses (e.g., 1, 3, 10, or 20 mg/kg).[2][9]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised and weighed.

  • Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Synthesis

The synthesis of this compound has been described in detail, with optimized scale-up routes developed to produce multi-kilogram quantities for preclinical and clinical testing.[4][11][12] The initial medicinal chemistry route involved seven steps with an overall yield of 7.7%.[4] An improved, more robust synthetic route (Route B3) has been established, which is one step shorter and provides a higher overall yield of 16.5% with high purity (97.8% by HPLC).[4][11][12] This optimized route avoids hazardous reagents like NaH and laborious purification steps.[4][11][12]

Conclusion

This compound is a promising multi-kinase inhibitor with potent activity against FLT3 and Aurora kinases. Its ability to target multiple oncogenic pathways provides a strong rationale for its continued development as a therapeutic agent for AML and other cancers. The well-defined synthesis, along with detailed in vitro and in vivo characterization, supports its progression into clinical trials. Further investigation will be crucial to fully elucidate its therapeutic potential and establish its role in cancer treatment regimens.

References

BPR1K871 for AML and solid tumor research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to BPR1K871 for AML and Solid Tumor Research

Executive Summary

This compound (also known as DBPR114) is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant therapeutic potential for Acute Myeloid Leukemia (AML) and various solid tumors.[1][2][3] Developed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B), this compound has shown nanomolar efficacy in both enzymatic and cellular assays.[1][4] Its mechanism extends beyond FLT3 and AURK, targeting a range of other therapeutically relevant kinases, thereby positioning it as a promising multi-targeted agent to overcome resistance mechanisms.[1][3]

This document provides a comprehensive technical overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action. It is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction to this compound

This compound emerged from structure-activity relationship (SAR) studies aimed at optimizing a quinazoline scaffold for dual FLT3 and AURKA inhibition.[1][2] Both FLT3 and Aurora kinases are critical targets in oncology. FLT3, a receptor tyrosine kinase, is frequently mutated in AML (e.g., FLT3-ITD), leading to uncontrolled cell proliferation.[3] Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers, making them an attractive therapeutic target.[3][4] By simultaneously targeting these pathways, this compound offers a strategy to combat FLT3-dependent and independent cancer growth, potentially overcoming resistance to more selective FLT3 inhibitors.[3] Preclinical studies have demonstrated its efficacy in AML and solid tumor models, leading to its selection as a development candidate and its approval as an Investigational New Drug (IND) for Phase I testing by the US FDA.[1][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor that potently blocks the kinase activity of FLT3 and Aurora Kinases. Functional studies confirmed that this compound inhibits the autophosphorylation of FLT3 at tyrosine 591 (pFLT3 Y591) and Aurora A at threonine 288 (pAURKA T288) in a dose-dependent manner within cancer cells.[3]

A broader kinase screen using KINOMEScan technology revealed that at a concentration of 1000 nM, this compound inhibits 77 therapeutically important kinases by over 65%, underscoring its multi-kinase inhibitor profile.[1][4] This profile includes potent inhibition of other cancer-associated kinases such as KIT and RET and their mutant forms.[5]

BPR1K871_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 pFLT3 FLT3->pFLT3 This compound This compound This compound->pFLT3 pAURKA_B pAurora A/B This compound->pAURKA_B RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway pFLT3->RAS_RAF_MEK_ERK STAT5 STAT5 Pathway pFLT3->STAT5 PI3K_AKT PI3K/AKT Pathway pFLT3->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation AURKA_B Aurora A/B AURKA_B->pAURKA_B Mitosis Mitotic Progression pAURKA_B->Mitosis Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Mitosis->Proliferation

This compound dual inhibition of FLT3 and Aurora kinase pathways.

Data Presentation

In Vitro Enzymatic Inhibition

This compound demonstrates potent inhibition of its primary kinase targets in purified enzyme assays.

Kinase TargetIC₅₀ (nM)
FLT319
AURKA22
AURKB13
Data sourced from references[1][4].
In Vitro Anti-proliferative Activity

The compound shows strong anti-proliferative effects in various cancer cell lines, particularly those dependent on FLT3 signaling.

Cell LineCancer TypeFLT3 StatusEC₅₀ (nM)
MOLM-13Acute Myeloid LeukemiaITD Mutant~5
MV4-11Acute Myeloid LeukemiaITD Mutant~5
COLO205Colorectal CarcinomaWild Type< 100
Mia-PaCa2Pancreatic CarcinomaWild Type< 100
U937Histiocytic Lymphoma (AML)NegativeLow µM range
K562Chronic Myeloid LeukemiaNegativeLow µM range
KM12Colon CarcinomaWild Type> 10,000
Data sourced from references[1][3][6].
In Vivo Efficacy in Xenograft Models

This compound has exhibited significant tumor growth inhibition in multiple mouse xenograft models following intravenous administration.[1]

Xenograft ModelCancer TypeDosing (IV)Outcome
MOLM-13Acute Myeloid Leukemia1-10 mg/kgSignificant tumor inhibition
MV4-11Acute Myeloid Leukemia1-10 mg/kgSignificant tumor inhibition
COLO205Colorectal Carcinoma3-20 mg/kgSignificant tumor inhibition
Mia-PaCa2Pancreatic Carcinoma3-20 mg/kgSignificant tumor inhibition
Data sourced from references[1][3].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core experimental protocols used in the evaluation of this compound.

BPR1K871_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic Enzymatic Assays (Kinase-Glo) cellular Cell Proliferation (MTS Assay) enzymatic->cellular Confirms cellular potency mechanistic Mechanism of Action (Western Blot) cellular->mechanistic Informs mechanism pk Pharmacokinetics in Rats mechanistic->pk Promising results lead to toxicity Acute Toxicity in Mice pk->toxicity Determines dosing route efficacy Xenograft Efficacy (AML & Solid Tumors) toxicity->efficacy Establishes safe dose range

Preclinical evaluation workflow for this compound.
Cell Viability (MTS) Assay

This assay measures the anti-proliferative activity of the compound.

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for 72 hours.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol (e.g., Promega).[1]

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[1]

  • Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the EC₅₀ value (the concentration that causes 50% reduction in cell viability) using non-linear regression analysis with software such as GraphPad Prism.[1]

Western Blot Analysis for Target Modulation

This protocol is used to confirm that this compound inhibits the phosphorylation of its target kinases within the cell.

  • Cell Treatment: Culture MV4-11 cells and treat them with varying concentrations of this compound for a specified time (e.g., 2 hours).[3]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare total cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for pFLT3 (Tyr591), pAURKA (Thr288), total FLT3, total AURKA, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The reduction in the phosphorylated protein signal relative to the total protein indicates target inhibition.[3]

Animal Xenograft Studies

These studies assess the in vivo anti-tumor efficacy of this compound.

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLM-13, MV4-11, COLO205, or Mia-PaCa2) into the flank of each mouse.[1]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into vehicle control and treatment groups.

  • Drug Administration: Prepare the hydrochloride salt of this compound in a suitable vehicle. Administer the compound intravenously (IV) according to a predetermined schedule and dose (e.g., 1-20 mg/kg, on days 1-5 and 8-12).[1][3]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth in the treatment groups to the vehicle control group to determine the extent of tumor growth inhibition.

BPR1K871_Logic_Diagram cluster_problem Clinical Challenge in AML cluster_target Therapeutic Target Rationale cluster_solution Solution FLT3_mut High prevalence of FLT3-ITD mutations Resistance Acquired resistance to selective FLT3 inhibitors FLT3_mut->Resistance Dual_Target Hypothesis: Dual FLT3/AURK inhibition is more effective than FLT3 alone Resistance->Dual_Target FLT3_ind FLT3-independent pathways contribute to survival FLT3_ind->Resistance AURK Aurora Kinases: - Upregulated in AML - Key for mitosis AURK->Dual_Target This compound This compound: A potent dual FLT3/AURK multi-kinase inhibitor Dual_Target->this compound Leads to development of

Rationale for developing this compound as a multi-kinase inhibitor.

Conclusion and Future Directions

This compound is a well-characterized multi-kinase inhibitor with a compelling preclinical profile for the treatment of AML and solid tumors.[1][2] Its dual-targeting strategy against FLT3 and Aurora kinases provides a strong rationale for its efficacy, particularly in overcoming resistance to single-target agents. The potent in vitro and in vivo activity, combined with a well-defined mechanism of action, supports its ongoing clinical development.[1][4]

Future research should focus on identifying predictive biomarkers for patient stratification, exploring rational combination therapies to further enhance efficacy, and completing Phase I clinical trials to establish its safety, tolerability, and pharmacokinetic profile in humans. The multi-kinase nature of this compound suggests its potential application could be broad, warranting further investigation across a wider range of malignancies.

References

BPR1K871: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Target Modulation of BPR1K871 in Cancer Cells

Introduction

This compound is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant therapeutic potential in the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2][3] Developed through rational drug design, this compound exhibits a dual inhibitory mechanism, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), both of which are crucial regulators of cell proliferation and survival in cancer.[2][4] This technical guide provides a comprehensive overview of the molecular targets of this compound, its mechanism of action in cancer cells, supporting quantitative data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

This compound functions as a multi-targeted agent, a strategy that can offer therapeutic benefits over single-target inhibitors.[1][5] Its primary efficacy stems from the simultaneous inhibition of two distinct and critical families of kinases implicated in cancer progression.

1. FLT3 Inhibition: The FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that plays a vital role in the proliferation, survival, and differentiation of hematopoietic stem cells.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 20-25% of AML patients and are associated with a poor prognosis.[5] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth. This compound directly inhibits the phosphorylation of FLT3, thereby blocking its downstream signaling pathways and suppressing the proliferation of FLT3-ITD positive AML cells.[1][5]

2. Aurora Kinase Inhibition: Aurora kinases (AURKA, AURKB, and AURKC) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[4] Overexpression of Aurora kinases, particularly AURKA, is common in many cancers and is linked to chromosomal instability and tumorigenesis.[5] By inhibiting AURKA and AURKB, this compound disrupts the mitotic process, leading to cell cycle arrest, formation of polyploid cells, and ultimately, apoptosis.[6]

The dual inhibition of both FLT3-dependent and independent pathways is believed to be more beneficial for AML patients and may help overcome acquired resistance to selective FLT3 inhibitors.[5]

Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the key signaling pathways targeted by this compound.

BPR1K871_Mechanism This compound inhibits FLT3 and Aurora A phosphorylation, blocking downstream pro-survival and mitotic pathways, leading to cell cycle arrest and apoptosis. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_outcomes Cellular Outcomes FLT3 FLT3 Receptor pFLT3 pFLT3 (Y591) FLT3->pFLT3 Phosphorylation Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, MAPK) pFLT3->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AURKA Aurora Kinase A pAURKA pAURKA (T288) AURKA->pAURKA Autophosphorylation Mitosis Mitotic Progression pAURKA->Mitosis Mitosis->Proliferation CellCycleArrest Cell Cycle Arrest (G2/M) Apoptosis Apoptosis CellCycleArrest->Apoptosis This compound This compound This compound->pFLT3 Inhibits This compound->pAURKA Inhibits BPR1K871_Workflow Workflow for the development of this compound. cluster_design Rational Drug Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Lead_Opt Lead Optimization (Quinazoline Core) SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR Synthesis Synthesis of this compound SAR->Synthesis Kinase_Assay Kinase Profiling (IC50) (FLT3, AURKA/B, etc.) Synthesis->Kinase_Assay Cell_Assay Cell-based Assays (EC50) (AML & Solid Tumor Lines) Kinase_Assay->Cell_Assay Mech_Studies Mechanistic Studies (Western Blot, DNA Content) Cell_Assay->Mech_Studies Xenograft Xenograft Models (AML & Solid Tumors) Mech_Studies->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity Preclinical_Candidate Selection as Preclinical Development Candidate Efficacy->Preclinical_Candidate

References

Methodological & Application

Application Notes and Protocols: BPR1K871 in MOLM-13 and MV4-11 AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1K871 is a potent, quinazoline-based multi-kinase inhibitor targeting key drivers of acute myeloid leukemia (AML), notably FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in two clinically relevant, FLT3-ITD positive human AML cell lines: MOLM-13 and MV4-11. The provided methodologies cover cell culture, viability assessment, target engagement via Western blotting, and cell cycle analysis.

Introduction

Acute myeloid leukemia is an aggressive hematological malignancy often characterized by mutations in the FLT3 gene, which lead to constitutive activation of downstream pro-survival signaling pathways. This compound has been identified as a dual inhibitor of both FLT3 and Aurora kinases, offering a multi-pronged approach to targeting AML.[1][3][4] Both MOLM-13 and MV4-11 cell lines harbor the FLT3 internal tandem duplication (ITD) mutation, making them ideal models for studying the efficacy and mechanism of action of FLT3 inhibitors like this compound.[3][4]

Data Presentation

In Vitro Efficacy of this compound
ParameterMOLM-13MV4-11Reference
Anti-proliferative Activity (EC50) ~ 5 nM~ 5 nM[1][5][6]
Kinase Inhibition Profile of this compound
Target KinaseIC50Reference
FLT3 19 nM[1][2][6]
Aurora Kinase A (AURKA) 22 nM[1][2][6]
Aurora Kinase B (AURKB) 13 nM[2]

Signaling Pathway and Experimental Workflow

BPR1K871_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK This compound This compound This compound->FLT3 Inhibition AURKA Aurora Kinase A This compound->AURKA Inhibition AURKB Aurora Kinase B This compound->AURKB Inhibition pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pAKT p-AKT AKT->pAKT Phosphorylation pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT->Proliferation pERK->Proliferation AURKA->Proliferation AURKB->Proliferation G2M_Arrest G2/M Arrest Apoptosis Apoptosis Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays Culture_MOLM13 MOLM-13 Culture Treatment Treat with this compound (Dose-response & Time-course) Culture_MOLM13->Treatment Culture_MV411 MV4-11 Culture Culture_MV411->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Western Western Blot (p-FLT3, p-AURKA) Treatment->Western CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle BPR1K871_Effects_Comparison cluster_effects Cellular Effects This compound This compound (~5 nM EC50) MOLM13 MOLM-13 (FLT3-ITD) This compound->MOLM13 MV411 MV4-11 (FLT3-ITD) This compound->MV411 Prolif_Inhibition Inhibition of Proliferation MOLM13->Prolif_Inhibition MV411->Prolif_Inhibition Target_Modulation p-FLT3 & p-AURKA Inhibition MV411->Target_Modulation CellCycle_Arrest G2/M Arrest MV411->CellCycle_Arrest Apoptosis_Induction Induction of Apoptosis CellCycle_Arrest->Apoptosis_Induction

References

Application Notes and Protocols: HCT-116 and COLO205 Cell Response to BPR1K871

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1K871 is a multi-kinase inhibitor with potent activity against key regulators of cell division, including Aurora Kinase A (AURKA), Aurora Kinase B (AURKB), and FMS-like tyrosine kinase 3 (FLT3).[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on two human colorectal carcinoma cell lines, HCT-116 and COLO205. The provided data and methodologies are intended to guide researchers in evaluating the anti-proliferative and cell cycle effects of this compound.

Cell Line Characteristics

  • HCT-116: This human colorectal carcinoma cell line is characterized by a mutation in the KRAS proto-oncogene.[1][2] It is widely used in cancer research to study colorectal cancer biology and for drug screening. HCT-116 cells exhibit an epithelial morphology and are known to form tumors in xenograft models.[3]

  • COLO205: Derived from a metastatic site in a patient with colorectal adenocarcinoma, the COLO205 cell line is also epithelial in morphology. These cells are frequently used to study cancer biology, drug response, and metastatic mechanisms.[1][2]

Data Presentation

Table 1: Anti-proliferative Activity of this compound on HCT-116 and COLO205 Cells
Cell LineParameterValueReference
HCT-116EC5034 nM[1][4]
COLO205EC50< 100 nM[1][5]
Table 2: Effect of this compound on HCT-116 Cell Cycle Distribution
Treatment ConcentrationObserved Effect on Cell CycleReference
Increasing concentrations (from 26 nM)Dose-dependent accumulation of multinucleated cells with 4N and 8N DNA content, indicative of polyploidy and disruption of mitosis.[1]
Table 3: Effect of this compound on Aurora Kinase Signaling in HCT-116 Cells
Target ProteinObserved EffectReference
Phospho-AURKA (Thr288)Dose-dependent inhibition of phosphorylation.[1]
Phospho-AURKB (Thr232)Dose-dependent inhibition of phosphorylation.[1]
Phospho-AURKC (Thr198)Dose-dependent inhibition of phosphorylation.[1]
Phospho-histone H3 (Ser10)Dose-dependent inhibition of phosphorylation.[1]

Mandatory Visualizations

BPR1K871_Signaling_Pathway cluster_kinase Kinase Targets cluster_downstream Downstream Effects This compound This compound AURKA Aurora Kinase A This compound->AURKA Inhibition AURKB Aurora Kinase B This compound->AURKB Inhibition Mitosis Mitotic Progression AURKA->Mitosis Regulation pHistoneH3 Phospho-Histone H3 (Ser10) AURKB->pHistoneH3 Phosphorylation pHistoneH3->Mitosis Involvement Polyploidy Polyploidy (4N/8N DNA Content) Mitosis->Polyploidy Disruption leads to

Caption: this compound signaling pathway in HCT-116 cells.

Experimental_Workflow cluster_viability Cell Viability Assay (COLO205) cluster_western Western Blot (HCT-116) cluster_flow Cell Cycle Analysis (HCT-116) v_start Seed COLO205 cells v_treat Treat with this compound v_start->v_treat v_incubate Incubate v_treat->v_incubate v_mtt Add MTT Reagent v_incubate->v_mtt v_solubilize Solubilize Formazan v_mtt->v_solubilize v_read Read Absorbance (570 nm) v_solubilize->v_read w_start Seed HCT-116 cells w_treat Treat with this compound w_start->w_treat w_lyse Lyse Cells w_treat->w_lyse w_sds SDS-PAGE w_lyse->w_sds w_transfer Transfer to Membrane w_sds->w_transfer w_probe Probe with Antibodies w_transfer->w_probe w_detect Detect Signal w_probe->w_detect f_start Seed HCT-116 cells f_treat Treat with this compound f_start->f_treat f_harvest Harvest & Fix Cells f_treat->f_harvest f_stain Stain with PI/RNase f_harvest->f_stain f_analyze Flow Cytometry Analysis f_stain->f_analyze

References

Application Notes and Protocols for BPR1K871 Xenograft Models in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BPR1K871 in preclinical xenograft models for in vivo efficacy studies. This compound is a potent, multi-kinase inhibitor targeting key signaling pathways implicated in the proliferation of both hematological malignancies and solid tumors.[1][2][3][4]

Mechanism of Action

This compound is a quinazoline-based compound designed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (AURKA and AURKB).[1][5] Its mechanism of action involves the modulation of critical cellular processes:

  • FLT3 Inhibition: this compound targets FLT3, a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active and drives the proliferation of acute myeloid leukemia (AML) cells.[2][5]

  • Aurora Kinase Inhibition: By inhibiting Aurora kinases A and B, which are essential for mitotic progression, this compound can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5]

Due to its multi-targeted nature, this compound has demonstrated potent anti-proliferative activity in a range of cancer cell lines, leading to its evaluation as a preclinical development candidate for cancer therapy.[1][2][3][4]

In Vitro Activity of this compound

The following table summarizes the in vitro inhibitory concentrations of this compound against key kinase targets and its anti-proliferative activity in various cancer cell lines.

Target/Cell LineAssay TypeIC50/EC50 (nM)Reference
Kinase Inhibition
FLT3Enzymatic Assay19[1][2][5]
AURKAEnzymatic Assay22[1][2][5]
AURKBEnzymatic Assay13[5]
Cellular Anti-proliferative Activity
MOLM-13 (AML, FLT3-ITD)Cell Viability~5[1][2][5]
MV4-11 (AML, FLT3-ITD)Cell Viability~5[1][2][5]
COLO205 (Colorectal)Cell Viability< 100[2]
Mia-PaCa2 (Pancreatic)Cell Viability< 100[2]

In Vivo Xenograft Studies

This compound has shown significant in vivo efficacy in various xenograft models, supporting its potential as an anti-cancer therapeutic.

Recommended Xenograft Models
Cancer TypeCell LineKey Features
Acute Myeloid Leukemia (AML)MOLM-13FLT3-ITD positive
Acute Myeloid Leukemia (AML)MV4-11FLT3-ITD positive
Colorectal CancerCOLO205Solid tumor model
Pancreatic CancerMia-PaCa2Solid tumor model
Summary of In Vivo Efficacy Studies
Xenograft ModelThis compound DoseAdministration RouteDosing ScheduleOutcomeReference
MOLM-13 (AML)1, 3, 10 mg/kgIntravenous (iv)Days 1-5 and 8-12Significant tumor growth inhibition (p < 0.05)[4]
MV4-11 (AML)1, 3, 10 mg/kgIntravenous (iv)Days 1-5 and 8-12Significant tumor growth inhibition (p < 0.05)[4]
COLO205 (Colorectal)3-20 mg/kgIntravenous (iv)Not specifiedExcellent in vivo efficacy without significant toxicity[2]
Mia-PaCa2 (Pancreatic)3-20 mg/kgIntravenous (iv)Not specifiedExcellent in vivo efficacy without significant toxicity[2]

Experimental Protocols

The following are generalized protocols for conducting in vivo studies with this compound using xenograft models. These should be adapted based on specific institutional guidelines and experimental design.

Cell Line Derived Xenograft (CDX) Model Establishment
  • Cell Culture: Culture the selected cancer cell lines (e.g., MOLM-13, MV4-11, COLO205, Mia-PaCa2) in their recommended media and conditions until a sufficient number of cells are obtained.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG for AML models; athymic nude mice for solid tumors), typically 6-8 weeks old.

  • Cell Implantation:

    • For AML Models (MOLM-13, MV4-11): Subcutaneously inject approximately 5 x 10^6 cells in a suitable vehicle (e.g., PBS or Matrigel) into the flank of each mouse.

    • For Solid Tumor Models (COLO205, Mia-PaCa2): Subcutaneously inject approximately 5-10 x 10^6 cells in a suitable vehicle into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

This compound Formulation and Administration
  • Formulation: Prepare this compound for intravenous (iv) administration. The vehicle used for formulation should be optimized for solubility and biocompatibility.

  • Dosing: Based on preclinical studies, effective doses range from 3 to 20 mg/kg.[2] Dose-response studies are recommended to determine the optimal dose for a specific model.

  • Administration: Administer the this compound solution intravenously according to the predetermined schedule. For example, a schedule of daily injections for 5 consecutive days, followed by a 2-day break, and another 5 days of treatment has been reported for AML models.[4]

Efficacy Evaluation and Endpoint Analysis
  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Toxicity Assessment: Monitor animals for any signs of toxicity, including weight loss, changes in behavior, or altered physical appearance.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Pharmacodynamic (PD) Marker Analysis:

    • Western Blot: Analyze tumor lysates to assess the modulation of this compound targets.[1][3][4] Key markers include phosphorylated FLT3 (p-FLT3) and phosphorylated histone H3 (a downstream target of Aurora B).

    • Immunohistochemistry (IHC): Perform IHC on tumor sections to evaluate the in vivo target engagement and effects on cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Statistical Analysis: Analyze the tumor growth data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect of this compound.

Visualized Pathways and Workflows

This compound Mechanism of Action

BPR1K871_Mechanism cluster_targets Kinase Targets cluster_pathways Cellular Processes cluster_outcomes Therapeutic Outcomes This compound This compound FLT3 FLT3 This compound->FLT3 AURKA Aurora Kinase A This compound->AURKA AURKB Aurora Kinase B This compound->AURKB Apoptosis Apoptosis This compound->Apoptosis Proliferation Cell Proliferation (e.g., AML) FLT3->Proliferation Mitosis Mitotic Progression AURKA->Mitosis AURKB->Mitosis TumorGrowthInhibition Tumor Growth Inhibition Apoptosis->TumorGrowthInhibition

Caption: this compound inhibits FLT3 and Aurora kinases, leading to apoptosis and tumor growth inhibition.

General Xenograft Study Workflow

Xenograft_Workflow cluster_treatment Treatment Phase Start Start: Select Cell Line CellCulture 1. Cell Culture (e.g., MOLM-13, COLO205) Start->CellCulture Implantation 2. Cell Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. This compound Administration (e.g., 10 mg/kg, iv) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Data & Pharmacodynamic Analysis (Western Blot, IHC) Endpoint->Analysis

Caption: A typical workflow for evaluating this compound efficacy in a xenograft model.

References

Application Notes and Protocols for BPR1K871 Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and evaluation of BPR1K871, a multi-kinase inhibitor, in various mouse models of cancer. The following protocols are based on published research and are intended to assist in the design and execution of preclinical efficacy studies.

Introduction

This compound is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] It has demonstrated significant anti-proliferative activity in both hematological and solid tumor cell lines.[1][2] In vivo studies have shown its efficacy in xenograft models of acute myeloid leukemia (AML), colorectal cancer, and pancreatic cancer.[1][2] This document outlines the detailed methodologies for administering this compound to mouse models and summarizes the available quantitative data.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in various cancer xenograft models.

Table 1: Efficacy of this compound in Acute Myeloid Leukemia (AML) Xenograft Models

Cell LineMouse StrainDosage (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)Reference
MOLM-13Nude Mice1i.v., qd, days 1-5 & 8-12Significant (p < 0.05)[2]
3i.v., qd, days 1-5 & 8-12Significant (p < 0.05)[2]
10i.v., qd, days 1-5Significant (p < 0.05)[2]
MV4-11Nude Mice1i.v., qd, days 1-5 & 8-12Significant (p < 0.05)[2]
3i.v., qd, days 1-5 & 8-12Significant (p < 0.05)[2]
10i.v., qd, days 1-5 & 8-12Significant (p < 0.05)[2]

Table 2: Efficacy of this compound in Solid Tumor Xenograft Models

Cell LineCancer TypeMouse StrainDosage (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)Reference
COLO205ColorectalNude Mice3-20Not SpecifiedEfficacious[1][2]
Mia-PaCa2PancreaticNude Mice3-20Not SpecifiedEfficacious[1][2]

Note: Specific dosing schedules and quantitative tumor growth inhibition data for the COLO205 and Mia-PaCa2 models were not detailed in the primary literature reviewed.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

BPR1K871_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_FLT3_pathway FLT3 Signaling cluster_AURKB_pathway Mitotic Spindle Checkpoint cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK FLT3->RAS_MEK_ERK This compound This compound This compound->FLT3 Inhibits AURKB Aurora Kinase B This compound->AURKB Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MEK_ERK->Proliferation Spindle_Checkpoint Spindle Assembly Checkpoint (SAC) AURKB->Spindle_Checkpoint Regulates Mitotic_Arrest Mitotic Arrest & Apoptosis AURKB->Mitotic_Arrest Leads to Anaphase Anaphase Progression Spindle_Checkpoint->Anaphase Inhibits

Caption: this compound inhibits FLT3 and Aurora Kinase B signaling pathways.

Experimental_Workflow cluster_setup Xenograft Model Establishment cluster_treatment This compound Administration cluster_evaluation Efficacy Evaluation Cell_Culture 1. Cancer Cell Culture (e.g., MOLM-13, COLO205) Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Tumor_Size 4. Treatment Initiation (Tumor Volume ~200-500 mm³) Tumor_Growth->Tumor_Size Drug_Prep 5. This compound Formulation Tumor_Size->Drug_Prep Administration 6. Intravenous (i.v.) Injection Drug_Prep->Administration Monitoring 7. Monitor Tumor Volume & Body Weight Administration->Monitoring Endpoint 8. Study Endpoint & Data Analysis Monitoring->Endpoint

References

Application Notes and Protocols: Western Blot Analysis of pFLT3 and pAURKA with BPR1K871

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1K871 is a potent, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), showing promise as a multi-kinase inhibitor for anti-cancer therapy.[1][2] Functional studies have demonstrated that this compound effectively modulates the phosphorylation status of both FLT3 and AURKA within cancer cell lines.[2][3][4][5] This document provides detailed protocols for the Western blot analysis of phosphorylated FLT3 (pFLT3) and phosphorylated AURKA (pAURKA) in cell lines treated with this compound, along with a summary of key quantitative findings and visual representations of the signaling pathway and experimental workflow.

Data Presentation

The inhibitory effect of this compound on the phosphorylation of FLT3 and AURKA has been quantified in leukemia cell lines. The following table summarizes the effective concentrations of this compound required to achieve complete inhibition of phosphorylation as determined by Western blot analysis in MV4-11 cells.

Target ProteinPhosphorylation SiteCell LineThis compound Concentration for Complete Inhibition
pFLT3Tyr591MV4-112 nM
pAURKAThr288MV4-11100 nM

Table 1: Summary of this compound inhibitory concentrations on pFLT3 and pAURKA in MV4-11 cells as determined by Western blot analysis.[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

G cluster_0 Signaling Cascade FLT3 FLT3 Receptor Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) FLT3->Downstream pFLT3 (Tyr591) AURKA Aurora Kinase A AURKA->Downstream pAURKA (Thr288) Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->FLT3 Inhibition This compound->AURKA Inhibition

Caption: this compound Signaling Pathway Inhibition.

G A 1. Cell Culture & Treatment (e.g., MV4-11, HCT-116) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Gel Electrophoresis C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Membrane Blocking E->F G 7. Primary Antibody Incubation (anti-pFLT3, anti-pAURKA) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Western Blot Experimental Workflow.

Experimental Protocols

This section details the methodology for performing Western blot analysis to assess the inhibition of pFLT3 and pAURKA by this compound.

Materials and Reagents
  • Cell Lines: MV4-11 (human B-myelomonocytic leukemia) or HCT-116 (human colorectal carcinoma)

  • Inhibitor: this compound

  • Cell Culture Media: Appropriate for the chosen cell line (e.g., IMDM for MV4-11, McCoy's 5A for HCT-116) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast or hand-casted polyacrylamide gels, running buffer, and sample loading buffer.

  • Transfer Buffer: For transferring proteins to a membrane.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-FLT3 (Tyr591)

    • Rabbit anti-phospho-AURKA (Thr288)

    • Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Wash Buffer: TBST

Protocol

1. Cell Culture and Treatment:

  • Culture MV4-11 or HCT-116 cells in their respective recommended media and conditions until they reach approximately 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 2, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Extraction:

  • Following treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • For adherent cells (HCT-116), use a cell scraper to detach the cells. For suspension cells (MV4-11), pellet the cells by centrifugation before adding lysis buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add an appropriate volume of 4x or 6x SDS-PAGE sample loading buffer to each sample.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by observing the pre-stained protein ladder on the membrane.

6. Membrane Blocking:

  • Block the membrane with blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.

7. Antibody Incubation:

  • Incubate the membrane with the primary antibody (e.g., anti-pFLT3 or anti-pAURKA) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically or based on the manufacturer's recommendation.

  • The following day, wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane again three times for 5-10 minutes each with TBST.

8. Detection and Analysis:

  • Prepare the ECL detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).

  • Quantify the band intensities using densitometry software and normalize the pFLT3 and pAURKA signals to the loading control.

References

BPR1K871: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1K871 is a potent, multi-kinase inhibitor with significant anti-proliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2][3] It primarily functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B).[1][2][3][4][5] This document provides detailed application notes on the solubility of this compound and comprehensive protocols for its preparation and use in cell culture experiments.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and division. It shows potent inhibition of both FLT3 and Aurora kinases.[1][5] In FLT3-ITD positive AML cell lines, such as MOLM-13 and MV4-11, this compound has demonstrated low nanomolar efficacy.[1][3] Functional studies have confirmed that this compound inhibits the phosphorylation of FLT3 at residue Y591 and AURKA at residue T288 in a dose-dependent manner, confirming its on-target activity within the cell.[1][6] Its multi-targeted nature suggests it may overcome resistance mechanisms associated with single-target therapies.[1][6]

Data Presentation

This compound Inhibitory Activity
TargetIC₅₀ (nM)Cell Line ExamplesEC₅₀ (nM)
FLT319MOLM-13, MV4-11~5
AURKA22HCT-116, COLO205<100
AURKB13Mia-PaCa2<100

IC₅₀ values represent the concentration of this compound required to inhibit the activity of the purified kinase by 50%.[2][3][5] EC₅₀ values represent the concentration required to inhibit cell proliferation by 50% in the indicated cell lines.[1][3]

Solubility of this compound and a Precursor Compound
CompoundAqueous Solubility (µg/mL)Formulation for In Vivo Studies
Precursor Compound 40.452Not progressed due to poor solubility
Precursor Compound 80.107Not progressed due to poor solubility
This compound Information not available (improved from precursors)10% DMSO, 20% Cremophor EL, 70% Saline
This compound ≥ 2.08 mg/mL (3.95 mM) in the following solvents:10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
This compound ≥ 2.08 mg/mL (3.95 mM) in the following solvents:10% DMSO, 90% Corn Oil

The aqueous solubility of early lead compounds was poor, hindering in vivo evaluation.[1] this compound was developed with an ionizable amino group to improve its solubilizing properties.[6] For in vivo studies, the hydrochloride salt of this compound has been successfully dissolved in a vehicle of DMSO, Cremophor EL, and saline.[1] For general laboratory use, including cell culture, stock solutions are typically prepared in DMSO.[4]

Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM. To prepare a 10 mM stock solution of this compound (Molecular Weight: 527.02 g/mol ), weigh out 5.27 mg of the compound.

  • Dissolution in DMSO:

    • Aseptically add the appropriate volume of DMSO to the this compound powder. For 5.27 mg to make a 10 mM stock, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the compound is completely dissolved.

  • Aiding Dissolution (if necessary): If precipitation or phase separation is observed, gentle heating in a water bath (e.g., at 37°C) or sonication can be used to facilitate complete dissolution.[4]

  • Sterilization: While DMSO at high concentrations is self-sterilizing, for cell culture applications, it is good practice to filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the initial handling was not performed in a sterile environment.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol for Treating Cells with this compound

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, pre-warmed complete cell culture medium

  • Multi-well plates for cell culture

  • Pipettes and sterile tips

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the planned assay and duration of the experiment. Allow the cells to adhere and resume logarithmic growth (typically overnight).

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the medium containing the various concentrations of this compound (and the vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTS, CellTiter-Glo), Western blotting for target phosphorylation, or cell cycle analysis by flow cytometry.

Visualizations

This compound Signaling Pathway Inhibition

BPR1K871_Signaling_Pathway This compound This compound FLT3 FLT3 Receptor (Tyrosine Kinase) This compound->FLT3 AURKA Aurora Kinase A This compound->AURKA AURKB Aurora Kinase B This compound->AURKB Proliferation Cell Proliferation & Survival FLT3->Proliferation Mitosis Proper Mitotic Progression AURKA->Mitosis AURKB->Mitosis BPR1K871_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells prepare_drug Prepare this compound Working Solutions seed_cells->prepare_drug treat_cells Treat Cells with this compound & Vehicle Control prepare_drug->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, Western Blot) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to BPR1K871 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BPR1K871 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the multi-kinase inhibitor this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research in overcoming potential resistance to this compound in cancer cells.

Introduction to this compound

This compound is a potent, quinazoline-based multi-kinase inhibitor targeting key signaling proteins involved in cancer cell proliferation and survival.[1][2] Primarily, it functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2][3] Its efficacy has been demonstrated in various cancer cell lines, with particular potency observed in Acute Myeloid Leukemia (AML) cells harboring FLT3-ITD mutations.[1][3]

Troubleshooting Guide: Investigating Resistance to this compound

While specific mechanisms of acquired resistance to this compound have not been extensively documented in publicly available literature, researchers may encounter reduced sensitivity in their cell models. This guide provides a structured approach to investigating and potentially overcoming such resistance, based on general principles of resistance to kinase inhibitors.

Problem: Decreased sensitivity or acquired resistance to this compound in your cancer cell line.

Possible Cause 1: Alterations in the Drug Target (FLT3 or Aurora Kinases)

  • Troubleshooting Steps:

    • Sequence the FLT3 and AURKA/B genes: Look for secondary mutations in the kinase domains that may prevent this compound binding.

    • Perform Western Blot Analysis: Assess the phosphorylation status of FLT3 and AURKA/B in the presence of this compound in both sensitive and resistant cells. A lack of inhibition of phosphorylation in resistant cells could indicate a target-related resistance mechanism.

Possible Cause 2: Activation of Bypass Signaling Pathways

  • Troubleshooting Steps:

    • Phospho-kinase antibody array: Compare the phosphorylation profiles of a wide range of kinases in sensitive versus resistant cells treated with this compound. This can help identify upregulated pathways that may be compensating for the inhibition of FLT3 and Aurora kinases.

    • RNA sequencing (RNA-seq): Analyze global gene expression changes between sensitive and resistant cells to identify upregulated oncogenes or survival pathways.

Possible Cause 3: Increased Drug Efflux

  • Troubleshooting Steps:

    • Assess the expression of ABC transporters: Use qPCR or Western blotting to measure the levels of common drug efflux pumps like MDR1 (ABCB1) and BCRP (ABCG2) in sensitive and resistant cells.

    • Co-treatment with ABC transporter inhibitors: Test if inhibitors of MDR1 (e.g., verapamil) or BCRP (e.g., Ko143) can restore sensitivity to this compound in resistant cells.

Workflow for Investigating this compound Resistance

G start Decreased this compound Sensitivity Observed ic50 Confirm Resistance (IC50 Shift) start->ic50 target_alt Investigate Target Alterations ic50->target_alt bypass Investigate Bypass Pathways ic50->bypass efflux Investigate Drug Efflux ic50->efflux sequencing Sequence FLT3 & AURKA/B target_alt->sequencing western_target Western Blot for p-FLT3/p-AURKA target_alt->western_target phospho_array Phospho-Kinase Array bypass->phospho_array rna_seq RNA Sequencing bypass->rna_seq abc_expr Assess ABC Transporter Expression efflux->abc_expr abc_inhibit Co-treat with ABC Inhibitors efflux->abc_inhibit combo_therapy Rational Combination Therapy sequencing->combo_therapy western_target->combo_therapy phospho_array->combo_therapy rna_seq->combo_therapy abc_inhibit->combo_therapy

Caption: A logical workflow for troubleshooting resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-kinase inhibitor that primarily targets FLT3 and Aurora kinases A and B.[1][2][3] By inhibiting the phosphorylation of these kinases, it disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and cell cycle progression.[1][3]

Q2: In which cancer types has this compound shown the most promise?

A2: this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, with particularly strong efficacy in Acute Myeloid Leukemia (AML) cell lines that have the FLT3-ITD mutation.[1][3] It has also shown activity in some solid tumor models, including colorectal and pancreatic cancer.[3]

Q3: My cells are developing resistance to this compound. What are some potential combination strategies I can explore?

A3: While specific synergistic partners for this compound in the context of resistance are not well-documented, general strategies for overcoming resistance to kinase inhibitors can be applied. Based on the potential resistance mechanisms identified in the troubleshooting guide, you could consider combining this compound with:

  • A second-generation FLT3 inhibitor: If a mutation in FLT3 is identified.

  • Inhibitors of the identified bypass pathway: For example, if the PI3K/AKT/mTOR pathway is activated, combination with an mTOR inhibitor could be beneficial.

  • Chemotherapeutic agents: Standard-of-care chemotherapies for the cancer type you are studying may show synergy.

  • Inhibitors of other cell cycle regulators: Given that this compound targets Aurora kinases, combining it with inhibitors of other cell cycle checkpoints could be a rational approach.

Q4: How can I generate a this compound-resistant cell line for my studies?

A4: You can generate a resistant cell line by continuous exposure to increasing concentrations of this compound over a prolonged period.[4][5][6] Start by treating the parental cell line with a concentration of this compound close to the IC50. As the cells adapt and resume proliferation, gradually increase the drug concentration. This process can take several months. It is crucial to periodically perform cell viability assays to confirm the shift in IC50 and to cryopreserve cells at different stages of resistance development.[4][6]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)IC50 / EC50 (nM)Reference
MOLM-13Acute Myeloid LeukemiaFLT3-ITD~5[1][3]
MV4-11Acute Myeloid LeukemiaFLT3-ITD~5[1][3]
COLO205Colorectal Adenocarcinoma-< 100[3]
Mia-PaCa2Pancreatic Cancer-< 100[3]

Table 2: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)Reference
FLT319[7]
AURKA22[7]
AURKB13[7]

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[8][9][10]

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.

Protocol 2: Western Blot for Phospho-FLT3 and Phospho-AURKA

This protocol allows for the assessment of this compound's target engagement by measuring the phosphorylation status of its primary targets.[11][12][13]

  • Materials:

    • Sensitive and resistant cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-p-FLT3, anti-FLT3, anti-p-AURKA, anti-AURKA, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate sensitive and resistant cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to evaluate the effect of this compound on cell cycle progression.[14][15][16][17]

  • Materials:

    • Cancer cell lines

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at the desired concentrations for a specific duration (e.g., 24 or 48 hours).

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

G This compound This compound FLT3 FLT3 This compound->FLT3 AURKA AURKA/B This compound->AURKA Proliferation Cell Proliferation FLT3->Proliferation Survival Cell Survival FLT3->Survival Mitosis Mitosis AURKA->Mitosis

Caption: this compound inhibits FLT3 and Aurora kinases, leading to reduced proliferation, survival, and mitotic dysregulation.

General Workflow for Developing Resistant Cell Lines

G start Parental Cell Line treat_ic50 Treat with IC50 of this compound start->treat_ic50 culture Culture until Proliferation Resumes treat_ic50->culture increase_conc Gradually Increase this compound Concentration culture->increase_conc repeat Repeat Cycles increase_conc->repeat repeat->culture Continue treatment resistant_line Resistant Cell Line Established repeat->resistant_line After several months verify Verify Resistance (IC50 Shift) resistant_line->verify

Caption: A stepwise process for generating drug-resistant cancer cell lines in vitro.

References

Technical Support Center: BPR1K871 Treatment & Apoptosis Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing BPR1K871 treatment duration to induce apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, multi-kinase inhibitor that primarily targets FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases (AURKA and AURKB).[1][2] By inhibiting these kinases, this compound disrupts key cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: How does inhibition of FLT3 and Aurora Kinases by this compound lead to apoptosis?

A2: Inhibition of FLT3 disrupts downstream signaling pathways like PI3K/AKT and RAS/MEK/ERK, which are crucial for cell survival and proliferation.[3] Inhibition of Aurora Kinases, particularly AURKA, can lead to the stabilization and activation of the tumor suppressor protein p53 or, in p53-deficient cells, the related protein p73.[4][5][6][7] Activated p53/p73 can then induce the expression of pro-apoptotic proteins such as PUMA and Bax, leading to the initiation of the intrinsic apoptotic pathway.

Q3: What is the recommended concentration of this compound to induce apoptosis?

A3: The effective concentration of this compound can vary depending on the cell line. In AML cell lines like MOLM-13 and MV4-11, potent anti-proliferative activities have been observed at low nanomolar concentrations (EC50 ~ 5 nM).[1][2] However, for other solid tumor cell lines, higher concentrations may be required.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q4: How long should I treat my cells with this compound to observe apoptosis?

A4: The optimal treatment duration for inducing apoptosis with this compound is cell-line dependent and can range from a few hours to several days. Western blot analysis has shown target modulation as early as 2 hours in MV4-11 cells.[8] Studies with other Aurora kinase inhibitors have shown apoptosis induction within 24 to 48 hours.[7] A time-course experiment is essential to determine the ideal endpoint for your study.

Troubleshooting Guides

Problem 1: Low or no apoptotic cells observed after this compound treatment.
Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the EC50 for your cell line.
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 0, 6, 12, 24, 48, 72 hours) to identify the peak of apoptotic response.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working. The p53 status of your cell line can influence sensitivity; cells with mutant or deficient p53 may exhibit a different response, such as polyploidy, before undergoing apoptosis at later time points.[6][7]
Incorrect Assay Timing Apoptosis is a dynamic process. Early markers like Annexin V appear before late markers like DNA fragmentation. Ensure your assay timing is appropriate for the marker being measured.[9]
Off-Target Effects As a multi-kinase inhibitor, this compound may have off-target effects that could counteract apoptosis in certain contexts.[10] Consider validating key apoptotic markers with alternative methods.
Problem 2: High background apoptosis in untreated control cells.
Possible Cause Suggested Solution
Cell Culture Conditions Ensure cells are healthy, in the logarithmic growth phase, and not overgrown. Avoid harsh handling and excessive passaging.
Serum Starvation or Nutrient Depletion Culture cells in complete medium. If serum-free conditions are required, minimize the duration.
Reagent or Vehicle Toxicity Test for toxicity of the vehicle (e.g., DMSO) at the concentration used for this compound dilution. Keep the final vehicle concentration below 0.1%.
Problem 3: Inconsistent results between apoptosis assays.
Possible Cause Suggested Solution
Different Stages of Apoptosis Measured Annexin V staining detects early apoptosis, while TUNEL assays and PARP cleavage detect later stages. Use a combination of assays to get a comprehensive view of the apoptotic process.[9]
Assay-Specific Artifacts For flow cytometry-based assays, ensure proper compensation and gating. For western blotting, ensure equal protein loading and use appropriate controls.
Multi-Kinase Inhibitor Effects This compound's inhibition of multiple pathways might lead to complex cellular responses. For instance, cell cycle arrest at G2/M due to Aurora kinase inhibition may precede apoptosis. Correlate apoptosis data with cell cycle analysis.

Data Presentation

Table 1: Representative Time-Course of this compound-Induced Apoptosis in MV4-11 Cells

Treatment Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3 Activity (Fold Change vs. Control)Cleaved PARP (Relative Densitometry)
0 2.1 ± 0.51.5 ± 0.31.0 ± 0.11.0
6 15.3 ± 2.13.2 ± 0.72.5 ± 0.42.1
12 35.8 ± 4.58.9 ± 1.25.8 ± 0.94.8
24 52.4 ± 6.325.1 ± 3.48.2 ± 1.17.5
48 30.7 ± 5.148.6 ± 5.94.1 ± 0.65.3

Data are presented as mean ± standard deviation from three independent experiments. This table is a representative example based on typical apoptosis kinetics and should be empirically determined for each experimental system.

Experimental Protocols

Protocol 1: Time-Course Analysis of Apoptosis by Annexin V/PI Staining
  • Cell Seeding: Seed cells (e.g., MV4-11) in a 6-well plate at a density that will not exceed 80% confluency at the final time point.

  • This compound Treatment: Treat cells with the predetermined optimal concentration of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate cells for various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells using a gentle method like Accutase. Combine with the supernatant.

  • Washing: Wash cells twice with cold 1X PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11][12][13][14]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[11][13]

  • Analysis: Analyze the samples by flow cytometry within one hour.[11]

Protocol 2: Western Blot Analysis of Cleaved PARP
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensity of cleaved PARP and normalize to the loading control.

Mandatory Visualizations

BPR1K871_Signaling_Pathway cluster_FLT3 FLT3 Pathway cluster_AURKA Aurora Kinase A Pathway This compound This compound FLT3 FLT3 This compound->FLT3 AURKA Aurora Kinase A This compound->AURKA PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK Pathway FLT3->RAS_MEK_ERK Survival_Proliferation Cell Survival & Proliferation PI3K_AKT->Survival_Proliferation RAS_MEK_ERK->Survival_Proliferation Apoptosis Apoptosis Survival_Proliferation->Apoptosis p53_p73 p53 / p73 AURKA->p53_p73 PUMA_Bax PUMA / Bax p53_p73->PUMA_Bax PUMA_Bax->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Time-Course Incubation cluster_analysis Apoptosis Analysis Cell_Culture 1. Seed Cells Treatment 2. Add this compound Cell_Culture->Treatment Time_Points 3. Incubate for 0, 6, 12, 24, 48h Treatment->Time_Points Harvest 4. Harvest Cells Time_Points->Harvest Annexin_V 5a. Annexin V/PI Staining Harvest->Annexin_V Western_Blot 5b. Western Blot (Cleaved PARP) Harvest->Western_Blot Flow_Cytometry 6a. Flow Cytometry Annexin_V->Flow_Cytometry Imaging 6b. Imaging Western_Blot->Imaging Troubleshooting_Logic Start No/Low Apoptosis Observed Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Duration Is treatment duration sufficient? Check_Concentration->Check_Duration Yes Solution_Dose Optimize concentration (Dose-response curve) Check_Concentration->Solution_Dose No Check_Cell_Health Are control cells healthy? Check_Duration->Check_Cell_Health Yes Solution_Time Optimize duration (Time-course) Check_Duration->Solution_Time No Check_Assay Is the apoptosis assay validated? Check_Cell_Health->Check_Assay Yes Solution_Culture Improve cell culture technique Check_Cell_Health->Solution_Culture No Solution_Assay Use positive control/ Troubleshoot assay Check_Assay->Solution_Assay No End Apoptosis Detected Check_Assay->End Yes Solution_Dose->Start Solution_Time->Start Solution_Culture->Start Solution_Assay->Start

References

Troubleshooting inconsistent BPR1K871 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using BPR1K871 in their experiments. The information is designed to address potential inconsistencies in experimental results and offer solutions based on the known characteristics of this multi-kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, multi-kinase inhibitor based on a quinazoline scaffold.[1][2][3] Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B).[1][2][4] It has shown significant anti-proliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2][3][5]

Q2: What are the recommended cell lines for testing this compound's efficacy?

This compound has demonstrated high potency in AML cell lines that have the FLT3-ITD mutation, such as MOLM-13 and MV4-11 cells.[1][5] It has also shown efficacy in other cancer cell lines, including COLO205 (colorectal) and Mia-PaCa2 (pancreatic).[1][5]

Q3: What is the expected potency (IC50/EC50) of this compound?

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) can vary depending on the cell line and assay conditions. Below is a summary of reported values:

Target/Cell LineAssay TypeReported Value
AURKAEnzymaticIC50 = 22 nM[1][4]
AURKBEnzymaticIC50 = 13 nM[1][4]
FLT3EnzymaticIC50 = 19 nM[1][4]
MOLM-13 (AML)Anti-proliferativeEC50 ~ 5 nM[1][2][4]
MV4-11 (AML)Anti-proliferativeEC50 ~ 5 nM[1][2][4]
COLO205 (Colorectal)Anti-proliferativeEC50 < 100 nM[1]
Mia-PaCa2 (Pancreatic)Anti-proliferativeEC50 < 100 nM[1]

Q4: How should I prepare and store this compound?

This compound has low aqueous solubility.[1][5] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For in vivo studies, the hydrochloride salt of this compound has shown improved solubility.[1][5] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[6]

Troubleshooting Inconsistent Results

Problem 1: Higher than expected EC50 values in cell-based assays.

  • Possible Cause 1: Compound Solubility and Stability. this compound has low aqueous solubility (0.124 µg/mL in water).[1] If the compound precipitates out of the media, its effective concentration will be lower than intended.

    • Troubleshooting Steps:

      • Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and improve compound solubility.

      • Visually inspect the media for any signs of precipitation after adding this compound.

      • Consider using the hydrochloride salt form of this compound, which has significantly improved aqueous solubility.[1]

  • Possible Cause 2: Cell Line Characteristics. The sensitivity to this compound is highly dependent on the genetic background of the cell line.

    • Troubleshooting Steps:

      • Confirm that your cell line expresses the primary targets of this compound (FLT3, AURKA/B). Cell lines lacking these targets, or expressing low levels, will be less sensitive.[1]

      • For FLT3-targeted experiments, use cell lines with known FLT3 mutations (e.g., FLT3-ITD in MOLM-13 and MV4-11 cells) as they are particularly sensitive.[1][5]

  • Possible Cause 3: Assay Conditions. The duration of treatment and the specific assay used can influence the outcome.

    • Troubleshooting Steps:

      • The anti-proliferative effects of this compound are typically measured after 72 hours of incubation.[1] Shorter incubation times may not be sufficient to observe the full effect.

      • Ensure that the cell seeding density is appropriate for the duration of the assay to avoid issues with overgrowth or nutrient depletion.

Problem 2: Inconsistent results in Western blot analysis of target modulation.

  • Possible Cause 1: Suboptimal Treatment Conditions. Insufficient drug concentration or treatment time can lead to incomplete target inhibition.

    • Troubleshooting Steps:

      • Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting the phosphorylation of your target proteins. Complete inhibition of phospho-FLT3 (Tyr591) and phospho-AURKA (Thr288) in MV4-11 cells has been observed at 2 nM and 100 nM, respectively.[1]

      • A 2-hour incubation period has been shown to be effective for observing target modulation by Western blot.[5]

  • Possible Cause 2: Antibody Quality. The quality of primary antibodies used for detecting phosphorylated proteins is critical.

    • Troubleshooting Steps:

      • Validate your phospho-specific antibodies using appropriate positive and negative controls.

      • Ensure that the antibodies are stored correctly and have not expired.

Problem 3: Off-target effects observed in experiments.

  • Possible Cause: Multi-kinase nature of this compound. this compound is a multi-kinase inhibitor and has been shown to inhibit 77 therapeutically important kinases out of 395 tested at a concentration of 1000 nM.[1][4][7]

    • Troubleshooting Steps:

      • Be aware of the potential for off-target effects, especially at higher concentrations.

      • To confirm that the observed phenotype is due to the inhibition of the intended target, consider using complementary techniques such as siRNA or shRNA to knock down the target protein and see if it phenocopies the effect of this compound.

      • If available, use more selective inhibitors for the primary targets as controls.

Experimental Protocols

1. Cell Proliferation Assay (MTS Assay)

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to attach overnight.

  • Treat cells with a serial dilution of this compound (typically in DMSO, with the final DMSO concentration kept constant across all wells). Include a vehicle-only (DMSO) control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTS reagent to each well according to the manufacturer's protocol.

  • Incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.[1]

2. Western Blot for Target Modulation

  • Seed cells in a 6-well plate and allow them to grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-AURKA, total AURKA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][5]

Visualizations

BPR1K871_Signaling_Pathway cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor pFLT3 p-FLT3 FLT3->pFLT3 Autophosphorylation This compound This compound This compound->pFLT3 pAURKA p-AURKA This compound->pAURKA Proliferation Cell Proliferation & Survival pFLT3->Proliferation Apoptosis Apoptosis pFLT3->Apoptosis AURKA AURKA AURKA->pAURKA Activation pAURKA->Proliferation pAURKA->Apoptosis

Caption: this compound inhibits FLT3 and AURKA signaling pathways.

Experimental_Workflow cluster_assays Perform Assays start Start Experiment prep Prepare this compound Stock (in DMSO) start->prep culture Cell Culture (e.g., MOLM-13, MV4-11) prep->culture treat Treat Cells with this compound (Dose-Response) culture->treat prolif Cell Proliferation Assay (e.g., MTS) treat->prolif wb Western Blot (p-FLT3, p-AURKA) treat->wb analyze Data Analysis prolif->analyze wb->analyze troubleshoot Inconsistent Results? analyze->troubleshoot end Conclusion troubleshoot->end No guide Consult Troubleshooting Guide troubleshoot->guide Yes guide->treat

Caption: General experimental workflow for this compound.

References

BPR1K871 Synthesis Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working on the synthesis of BPR1K871, this technical support center provides troubleshooting guidance and answers to frequently asked questions regarding scale-up challenges. The information is based on the development of a robust, kilogram-scale synthetic route, addressing common issues encountered in moving from medicinal chemistry scales to larger production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the original medicinal chemistry synthesis of this compound (Route A)?

A1: The initial seven-step synthesis route for this compound, while suitable for exploring structure-activity relationships, presents several significant challenges during scale-up.[1][2][3][4] These include:

  • Low and Variable Yields: The overall yield of Route A is approximately 7.7% on a milligram scale, which decreases at the gram scale.[1][2][3][4] Steps such as chlorination, the SNAr reaction, and the final dimethyl amination are prone to variable yields.[1][2]

  • Impurity Formation: The chlorination step is particularly problematic, leading to the formation of inseparable impurities.[1][2][3][4] Additionally, several unknown side products can form during the final dimethylamino substitution reaction.[1][2]

  • Hazardous Reagents: The use of sodium hydride in dimethylformamide (NaH/DMF) for certain steps poses safety risks at larger scales.[1][2][3][4]

  • Difficult Purifications: The process requires multiple, laborious column chromatography steps to purify intermediates and the final product, which is not practical for large-scale production.[1][2][3][4]

Q2: An improved synthesis (Route B3) has been developed. What are its key advantages for scale-up?

A2: The optimized six-step Route B3 was designed to overcome the limitations of the initial synthesis.[1][2][3][4] Its main advantages are:

  • Improved Yield: Route B3 provides a significantly higher overall yield of 16.5% for the synthesis of 3.09 kg of this compound with 97.8% HPLC purity.[1][2][3][4]

  • Avoidance of Chromatography: This route eliminates the need for column chromatography for purification.[1][2][3][4]

  • Safer Reagents: Hazardous reagents like NaH/DMF have been avoided.[1][2][3][4]

  • Reduced Impurities: The use of phosphoryl trichloride (POCl3) instead of thionyl chloride (SOCl2) for chlorination minimizes the formation of impurities.[1][2][3]

  • Efficient Purification: The implementation of techniques like liquid-liquid continuous extraction and recrystallization simplifies the purification of intermediates.[1][2][3]

  • Process Efficiency: A "telescoped synthesis" approach for a key intermediate improves the overall efficiency.[1][2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in quinazolinone formation (Step 1) Incomplete conversion of starting material; formation of unknown impurities.Use ethanol as the solvent and reflux with 2.0 equivalents of formamidine acetate. This allows for easy filtration of the pure product, which is insoluble in ethanol.[2]
Variable yields and impurities in chlorination Use of SOCl2, which can lead to the formation of pseudo-dimeric and other impurities, especially with inefficient heat transfer during quenching on a large scale.Replace SOCl2 with POCl3. This requires a smaller molar equivalent of the reagent and significantly reduces the formation of impurities, simplifying the purification process.[1][2]
Formation of pseudo-dimeric impurity (19) during SNAr reaction The specific reaction conditions may favor the formation of this side product.The use of diisopropylethylamine (DIPEA) in acetonitrile has been shown to suppress the formation of impurity 19 to a minimum level (3.3%) during bulk synthesis.[1]
Difficult purification of intermediates and final product The presence of closely related impurities and side products necessitates column chromatography.The optimized Route B3 is designed to produce intermediates that can be purified through recrystallization or extraction. For example, the trifluoroacetic acid salt of amine 16 can be isolated by recrystallization from a methanol/diethyl ether mixture.[1][2]
Safety concerns with the use of NaH/DMF NaH is a hazardous and flammable reagent, making its use on a large scale challenging.The improved synthesis routes (B1, B2, and B3) were designed to avoid the use of NaH/DMF.[1][2][3][4]

Data Presentation

Comparison of Synthesis Routes for this compound
Parameter Route A (Medicinal Chemistry) Route B3 (Optimized Scale-Up)
Number of Steps 76
Overall Yield 7.7%16.5%
Scale Milligram to GramKilogram (3.09 kg)
Purification Method Column ChromatographyNo Column Chromatography
Hazardous Reagents NaH/DMFAvoided
Chlorinating Agent SOCl2POCl3
Key Advantages Good for SAR studiesHigh yield, scalable, safer, and more efficient

Experimental Protocols

Protocol 1: Optimized Chlorination (Step 3 of Route B3)

This protocol describes the chlorination of the pyrimidinone intermediate using POCl3 to minimize impurity formation.

  • To the pyrimidinone intermediate in acetonitrile, add phosphoryl trichloride (POCl3, 2.0 equivalents).

  • Heat the reaction mixture to approximately 80 °C for 8 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, the resulting chloro intermediate is used in the next step without purification. This "telescoped" approach improves efficiency.[1]

Protocol 2: SNAr Reaction with Impurity Suppression (Step 4 of Route B3)

This protocol details the SNAr reaction to form the Boc-protected amino intermediate 15, while minimizing the formation of the pseudo-dimeric impurity 19.

  • Dissolve the crude chloro intermediate 14 in acetonitrile.

  • Add the key thiazole intermediate 7 (0.9 equivalents) and diisopropylethylamine (DIPEA, 1.0 equivalent).

  • Heat the reaction mixture to 55-75 °C for 8 hours.

  • Monitor the reaction by HPLC to ensure the consumption of the starting material and minimal formation of impurity 19.

  • Upon completion, proceed with the workup and isolation of the product 15. The yield for this two-step (chlorination and SNAr) process is approximately 52% on a multigram scale.[1]

Visualizations

Signaling Pathways and Experimental Workflows

BPR1K871_Synthesis_Challenges cluster_RouteA Route A: Medicinal Chemistry Synthesis cluster_Challenges Scale-Up Challenges A_Start 2-amino-4-fluorobenzoic acid A_Intermediates 7 Steps A_Start->A_Intermediates NaH/DMF, SOCl2 A_Product This compound A_Intermediates->A_Product LowYield Low Yield (7.7%) A_Intermediates->LowYield Impurities Inseparable Impurities A_Intermediates->Impurities Hazardous Hazardous Reagents A_Intermediates->Hazardous Purification Column Chromatography A_Intermediates->Purification

Caption: Challenges in the scale-up of the original this compound synthesis (Route A).

BPR1K871_Synthesis_Solutions cluster_RouteB3 Route B3: Optimized Scale-Up Synthesis cluster_Solutions Solutions & Advantages B_Start 2-amino-4-fluorobenzoic acid B_Intermediates 6 Steps B_Start->B_Intermediates POCl3, DIPEA B_Product This compound (3.09 kg) B_Intermediates->B_Product HighYield Higher Yield (16.5%) B_Intermediates->HighYield ReducedImpurities Minimized Impurities B_Intermediates->ReducedImpurities SaferReagents Safer Reagents B_Intermediates->SaferReagents NoChromatography No Column Chromatography B_Intermediates->NoChromatography

Caption: Solutions implemented in the optimized this compound synthesis (Route B3).

Chlorination_Troubleshooting cluster_Cause Potential Cause cluster_Solution Recommended Solution cluster_Outcome Outcome Problem Problem: Variable Yields & Impurities in Chlorination Step Cause_SOCl2 Use of Thionyl Chloride (SOCl2) Problem->Cause_SOCl2 Cause_Heat Inefficient Heat Transfer During Quenching Cause_SOCl2->Cause_Heat Solution_POCl3 Replace SOCl2 with Phosphoryl Trichloride (POCl3) Cause_SOCl2->Solution_POCl3 Leads to Outcome_ReducedImpurities Reduced Impurities Solution_POCl3->Outcome_ReducedImpurities Outcome_SimplifiedPurification Simplified Purification Solution_POCl3->Outcome_SimplifiedPurification

References

BPR1K871 Intravenous Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful intravenous administration of the multi-kinase inhibitor, BPR1K871. This guide includes detailed troubleshooting, frequently asked questions, experimental protocols, and key data summaries to facilitate your research.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the preparation and administration of this compound intravenous formulations.

Question: My this compound formulation appears cloudy or has visible precipitates after preparation. What should I do?

Answer:

Precipitation is a common issue with poorly water-soluble drugs like this compound. Here are the steps to troubleshoot this problem:

  • Ensure Complete Initial Dissolution: this compound should be fully dissolved in DMSO before adding other co-solvents and aqueous components. Use of a vortex mixer or sonication can aid in this initial step.

  • Order of Addition: The order in which you mix the components of your formulation is critical. Always add the aqueous phase (saline) last and do so in a slow, dropwise manner while continuously mixing. This prevents the drug from crashing out of the solution.

  • Temperature: Gently warming the solution (to no more than 37°C) can help dissolve the compound. However, be cautious as excessive heat can degrade the compound.

  • Check Excipient Quality: Impurities in excipients, such as formaldehyde in Polysorbate 80 and PEG 300, can lead to drug degradation and precipitation.[1][2] Ensure you are using high-purity, pharmaceutical-grade excipients.

  • Re-evaluate Formulation: If precipitation persists, you may need to adjust the formulation. Increasing the proportion of co-solvents or surfactants, or decreasing the final concentration of this compound, may be necessary. Refer to the formulation table below for alternative vehicle compositions.

Question: I observed hemolysis in my in vitro experiments or signs of toxicity in my animal model after IV administration. What could be the cause?

Answer:

Toxicity following IV administration can be related to the drug itself or the formulation vehicle. The excipients used to solubilize this compound can have their own biological effects.

  • DMSO Concentration: Dimethyl sulfoxide (DMSO) can cause hemolysis (rupture of red blood cells) and can be toxic to vascular endothelial cells, especially at higher concentrations.[3][4][5] The final concentration of DMSO in the administered formulation should be kept as low as possible. The in vivo formulation using DMSO/Cremophor EL/saline keeps the DMSO concentration at 10%.

  • Cremophor EL-Related Reactions: Cremophor EL has been associated with hypersensitivity reactions, erythrocyte aggregation, and neurotoxicity.[6][7] If you suspect a reaction to Cremophor EL, consider switching to an alternative formulation, such as one using PEG300 and Tween 80.

  • Infusion Rate: A rapid infusion rate can lead to a high local concentration of the drug and excipients at the injection site, potentially causing irritation, precipitation, and other adverse effects. A slower infusion rate is generally recommended.[8]

  • pH of the Formulation: While not specified in the available literature for this compound, the pH of an intravenous formulation should ideally be close to physiological pH (7.4) to minimize irritation and phlebitis.

Frequently Asked Questions (FAQs)

What is the recommended formulation for this compound for in vivo intravenous studies?

A commonly cited formulation for in vivo studies with this compound is a solution of the hydrochloride salt of this compound in a vehicle composed of 10% DMSO, 20% Cremophor EL, and 70% saline .

What are alternative intravenous formulations for this compound?

If the Cremophor EL-based formulation is not suitable for your experimental setup, two alternative formulations that have been shown to achieve a solubility of ≥ 2.08 mg/mL are:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% Corn Oil (Note: This is a lipid-based formulation and may have different pharmacokinetic properties).

How should I sterilize my this compound intravenous formulation?

Due to the presence of organic solvents like DMSO which can be incompatible with some sterilization methods, aseptic filtration using a 0.22 µm sterile filter is the recommended method. Ensure that the filter membrane is compatible with the solvents in your formulation.

What is the mechanism of action of this compound?

This compound is a multi-kinase inhibitor that primarily targets FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B) .[9][10][11] By inhibiting these kinases, this compound can block critical signaling pathways involved in cell proliferation and survival in various cancers, particularly Acute Myeloid Leukemia (AML).

Data Presentation

Table 1: this compound Intravenous Formulation Compositions

Formulation ComponentFormulation 1 (In Vivo Studies)Formulation 2 (Alternative)Formulation 3 (Alternative, Lipid-Based)
This compound Desired Concentration (as HCl salt)≥ 2.08 mg/mL≥ 2.08 mg/mL
DMSO 10%10%10%
Cremophor EL 20%--
PEG300 -40%-
Tween 80 -5%-
Saline 70%45%-
Corn Oil --90%

Experimental Protocols

Protocol for Preparation of this compound IV Formulation (10% DMSO, 20% Cremophor EL, 70% Saline)

Materials:

  • This compound hydrochloride salt

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cremophor EL

  • Saline (0.9% NaCl), sterile

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter (ensure compatibility with solvents)

  • Sterile syringes and needles

Procedure:

  • In a sterile conical tube, weigh the required amount of this compound hydrochloride salt.

  • Add the calculated volume of DMSO to achieve a 10% final concentration in the total volume.

  • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution. The solution should be clear.

  • Add the calculated volume of Cremophor EL to achieve a 20% final concentration.

  • Vortex the solution until it is homogeneous.

  • Slowly, in a dropwise manner, add the calculated volume of sterile saline to reach the final volume while continuously vortexing.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial for administration.

Quality Control: Stability-Indicating HPLC Method (Adapted)

This protocol is adapted from methods for other kinase inhibitors and should be validated for this compound.[12][13][14][15]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or a suitable buffer system (e.g., phosphate buffer)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases A (e.g., 0.1% TFA in water) and B (e.g., 0.1% TFA in acetonitrile).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to create a series of calibration standards.

  • Sample Preparation: Dilute the prepared this compound formulation with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: To be determined by UV scan of this compound (likely in the 220-300 nm range).

    • Gradient Elution: Develop a gradient to separate this compound from its potential degradants and excipients (e.g., start with a higher percentage of mobile phase A and gradually increase mobile phase B).

  • Analysis: Inject the standards and sample. The concentration and purity of this compound in the formulation can be determined by comparing the peak area to the calibration curve. Stability is assessed by monitoring the appearance of new peaks (degradants) and the decrease in the main this compound peak over time.

Quality Control: Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS can be used to detect the presence of aggregates or nanoparticles in the formulation, which could indicate potential precipitation or instability.[16][17][18][19][20]

Instrumentation:

  • Dynamic Light Scattering instrument

Procedure:

  • Sample Preparation: The prepared this compound formulation may need to be diluted in the vehicle to a suitable concentration for DLS analysis to avoid measurement artifacts.

  • Instrument Setup: Set the instrument parameters according to the manufacturer's instructions, including the viscosity and refractive index of the solvent.

  • Measurement: Place the sample in a suitable cuvette and perform the measurement.

  • Data Analysis: Analyze the data to obtain the particle size distribution. A monomodal distribution with a small particle size is expected for a stable solution. The appearance of larger particles or a multimodal distribution may indicate aggregation or precipitation.

Visualizations

BPR1K871_Formulation_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound (HCl Salt) add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve add_cosolvent Add Co-solvent (e.g., Cremophor EL) dissolve->add_cosolvent mix Vortex to Mix add_cosolvent->mix add_saline Slowly Add Saline while Vortexing mix->add_saline final_mix Final Homogeneous Solution add_saline->final_mix visual Visual Inspection (Clarity) final_mix->visual hplc HPLC Analysis (Purity & Concentration) visual->hplc dls DLS Analysis (Aggregation) hplc->dls filter Sterile Filtration (0.22 µm) dls->filter administer Intravenous Administration filter->administer

Caption: Experimental workflow for the preparation, quality control, and administration of this compound intravenous formulation.

BPR1K871_Signaling_Pathway cluster_flt3 FLT3 Signaling cluster_aurora Aurora Kinase Signaling This compound This compound FLT3 FLT3 Receptor This compound->FLT3 Inhibits AURKA_B Aurora A/B Kinases This compound->AURKA_B Inhibits PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival MAPK MAPK RAS->MAPK MAPK->Proliferation_Survival STAT5->Proliferation_Survival Centrosome_Spindle Centrosome Maturation & Spindle Assembly AURKA_B->Centrosome_Spindle Chromosome_Segregation Chromosome Segregation AURKA_B->Chromosome_Segregation Cytokinesis Cytokinesis AURKA_B->Cytokinesis Mitosis Mitotic Progression Centrosome_Spindle->Mitosis Chromosome_Segregation->Mitosis Cytokinesis->Mitosis

Caption: this compound inhibits FLT3 and Aurora kinase signaling pathways, leading to reduced cell proliferation and disrupted mitosis.

Caption: A logical troubleshooting guide for addressing precipitation issues in this compound intravenous formulations.

References

Addressing BPR1K871 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual FLT3/AURKA inhibitor, BPR1K871.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 125 mg/mL (237.62 mM).[1][2] For complete dissolution, ultrasonication may be required.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water can significantly impact the solubility and stability of the compound.[1]

Q2: My this compound precipitated out of the stock solution upon storage. What should I do?

A2: If precipitation occurs in your DMSO stock solution, you can try to redissolve the compound by gentle warming and/or sonication.[1][3] Ensure the vial is tightly sealed to prevent moisture absorption. For long-term storage, it is recommended to store stock solutions at -80°C.[1][3] When stored at -80°C, the stock solution is stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1][3] To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer or cell culture medium is a common issue for many organic small molecules.[4] This occurs because the compound is significantly less soluble in the aqueous environment. To mitigate this, it is recommended to first make intermediate serial dilutions of your DMSO stock solution in DMSO before adding the final, most dilute sample to your aqueous medium.[4] Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but it is always essential to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]

Q4: Can I use solvents other than DMSO to prepare my this compound stock solution?

A4: While DMSO is the most commonly recommended solvent, the solubility of this compound in other organic solvents has not been extensively reported in publicly available literature. If your experimental setup requires a solvent other than DMSO, it is crucial to perform a solubility test to determine the suitability of the alternative solvent. A detailed protocol for determining solubility is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide provides a step-by-step approach to address precipitation issues with this compound.

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data

Table 1: Solubility and Storage of this compound

ParameterValueSolvent/ConditionsReference
Solubility in DMSO 125 mg/mL (237.62 mM)Requires ultrasonication[1][2]
In Vivo Formulation 1 Solubility ≥ 2.08 mg/mL (3.95 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][3]
In Vivo Formulation 2 Solubility ≥ 2.08 mg/mL (3.95 mM)10% DMSO, 90% Corn Oil[1][3]
Long-term Storage (Stock Solution) -80°C for up to 6 monthsAliquoted to avoid freeze-thaw cycles[1][3]
Short-term Storage (Stock Solution) -20°C for up to 1 monthAliquoted to avoid freeze-thaw cycles[1][3]

Experimental Protocols

Protocol 1: Determining the Solubility of this compound in a Specific Solvent

This protocol describes a method to determine the solubility of this compound in a solvent of interest at a specific temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., ethanol, PBS, cell culture medium)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining the desired temperature

  • Micro-pipettors

  • Analytical balance

  • Spectrophotometer or HPLC system for concentration measurement

Procedure:

  • Prepare a series of this compound concentrations:

    • Weigh out a precise amount of this compound powder.

    • Prepare a high-concentration stock solution in the solvent of interest.

    • Create a series of dilutions from the stock solution in separate microcentrifuge tubes. It is recommended to have a range of concentrations, some expected to be below and some above the estimated solubility limit.

  • Equilibration:

    • Incubate the tubes at the desired temperature for a set period (e.g., 24 hours) with constant agitation (e.g., using a thermomixer). This allows the solution to reach equilibrium.

  • Separation of undissolved compound:

    • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved this compound.

  • Quantification of dissolved compound:

    • Carefully collect the supernatant without disturbing the pellet.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or a validated HPLC method).

  • Determine Solubility:

    • The highest concentration at which no pellet is observed after centrifugation is an approximation of the solubility. For a more precise determination, plot the measured concentration in the supernatant against the initial concentration prepared. The point at which the measured concentration plateaus represents the solubility limit.

Signaling Pathways

This compound is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA).

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Caption: Role of Aurora Kinase A in mitosis and its inhibition by this compound.

References

Validation & Comparative

BPR1K871: A Novel Multi-Kinase Inhibitor Forging a New Path in AML Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the preclinical performance of BPR1K871 against established FLT3 inhibitors in Acute Myeloid Leukemia (AML).

Acute Myeloid Leukemia (AML) is a complex and aggressive hematologic malignancy. Among the various genetic mutations implicated in AML, FMS-like tyrosine kinase 3 (FLT3) mutations are among the most common, occurring in approximately 30% of patients, and are associated with a poor prognosis. This has spurred the development of targeted FLT3 inhibitors, which have significantly improved the treatment landscape for FLT3-mutated AML. This guide provides a detailed comparison of a promising preclinical candidate, this compound, with other notable FLT3 inhibitors, offering insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel, quinazoline-based, multi-kinase inhibitor that has demonstrated potent activity against both FLT3 and Aurora Kinase A (AURKA).[1][2] This dual-targeting mechanism is significant as Aurora kinases are involved in the regulation of mitosis and are often overexpressed in various cancers, including AML.[1] By targeting both FLT3-dependent and independent pathways, this compound holds the potential to be more effective and overcome resistance mechanisms that can limit the efficacy of selective FLT3 inhibitors.[1]

The FLT3 Signaling Pathway and Inhibition

Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to the constitutive activation of the FLT3 receptor. This results in uncontrolled downstream signaling, promoting cell proliferation and survival.[3][4] FLT3 inhibitors work by binding to the ATP-binding site of the FLT3 receptor, preventing its phosphorylation and subsequent activation, thereby disrupting these aberrant signaling cascades.[3][4]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors FLT3 Inhibitors FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Other_Inhibitors Other FLT3 Inhibitors Other_Inhibitors->FLT3

FLT3 signaling pathway and points of inhibition by FLT3 inhibitors.

Comparative Efficacy of FLT3 Inhibitors

The following tables summarize the preclinical and clinical data for this compound and other prominent FLT3 inhibitors.

Table 1: In Vitro Kinase and Cellular Activity
InhibitorTarget KinasesIC50 (FLT3)IC50 (AURKA)EC50 (MOLM-13 cells)EC50 (MV4-11 cells)Reference
This compound FLT3, AURKA19 nM22 nM~5 nM~5 nM[1][2]
Midostaurin FLT3, KIT, PDGFR, VEGFR----[5][6]
Gilteritinib FLT3, AXL, ALK, c-kit0.7-1.8 nM (ITD)---[7][8][9]
Quizartinib FLT3----[3][10][11]
Sorafenib FLT3, VEGFR, PDGFR, KIT, RAF----[12][13][14]
Crenolanib FLT3, PDGFRα/βPotent---[15][16][17]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data for some inhibitors are not directly comparable due to different experimental conditions.

Table 2: In Vivo Efficacy in AML Xenograft Models
InhibitorAnimal ModelDosingOutcomeReference
This compound MOLM-13 & MV4-11 xenografts3–20 mg/kg, IVExcellent in vivo efficacy without significant toxicity[1][2]
Crenolanib MV4-11 xenograft15 mg/kg, IPSuppressed tumor infiltration and prolonged survival[16]

IV: Intravenous; IP: Intraperitoneal.

Table 3: Clinical Activity of Approved FLT3 Inhibitors
InhibitorApproval StatusIndicationKey Clinical OutcomesReference
Midostaurin ApprovedNewly diagnosed FLT3-mutated AML with chemotherapyImproved overall and event-free survival[5][18][19]
Gilteritinib ApprovedRelapsed/refractory FLT3-mutated AMLImproved survival compared to salvage chemotherapy[7][9][20]
Quizartinib ApprovedNewly diagnosed FLT3-ITD positive AML with chemotherapy-[21]
Sorafenib Used off-labelFLT3-ITD AMLImproved overall survival in relapse after allo-SCT[12][22][23]
Crenolanib InvestigationalFLT3-mutated AMLHigh response rates with intensive chemotherapy in newly diagnosed patients[15][24][25]

allo-SCT: Allogeneic Stem Cell Transplantation.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of experimental data. Below are outlines of key experiments cited in the comparison.

Kinase Inhibition Assay (for IC50 determination)

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant Kinase (FLT3/AURKA) - Substrate (e.g., peptide) - ATP - Test Compound (this compound) Incubation Incubate kinase, substrate, ATP, and test compound in a reaction buffer. Reagents->Incubation Detection Measure kinase activity (e.g., phosphorylation of substrate) using methods like luminescence, fluorescence, or radioactivity. Incubation->Detection Analysis Calculate IC50 value: the concentration of the inhibitor that reduces enzyme activity by 50%. Detection->Analysis

General workflow for a kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human FLT3 and/or Aurora A kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a reaction buffer.

  • Incubation: The kinase, substrate, and varying concentrations of the test inhibitor (e.g., this compound) are pre-incubated. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be measured using various techniques, such as luminescence-based assays (e.g., ADP-Glo), fluorescence polarization, or radioisotope labeling.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

Cell Proliferation Assay (for EC50 determination)

Methodology:

  • Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11, both positive for FLT3-ITD mutation) are cultured in appropriate media.[1]

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.

  • Incubation: The cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The results are normalized to untreated control cells, and the EC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.

In Vivo Xenograft Studies

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used.

  • Cell Implantation: Human AML cells (e.g., MOLM-13 or MV4-11) are injected into the mice, typically subcutaneously or intravenously, to establish tumors.[1][16]

  • Treatment: Once tumors are established or a certain time post-injection has elapsed, the mice are treated with the test inhibitor (e.g., this compound) or a vehicle control.[1][16]

  • Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for systemic models). Animal body weight and general health are also monitored to assess toxicity.[1][16]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or when the animals show signs of significant morbidity. Efficacy is evaluated by comparing tumor growth inhibition and overall survival between the treated and control groups.

Discussion and Future Perspectives

This compound presents a compelling preclinical profile with potent dual inhibition of FLT3 and Aurora Kinase A.[1][2] Its low nanomolar efficacy in FLT3-ITD positive AML cell lines and significant in vivo activity in xenograft models highlight its potential as a promising therapeutic agent.[1][2] The multi-kinase inhibitory nature of this compound may offer advantages over more selective FLT3 inhibitors by potentially delaying or overcoming the emergence of resistance.

Established FLT3 inhibitors like midostaurin and gilteritinib have already demonstrated clinical benefit and have been integrated into the standard of care for specific AML patient populations.[5][7] Midostaurin, a first-generation multi-kinase inhibitor, is used in combination with chemotherapy for newly diagnosed FLT3-mutated AML.[5][18] Gilteritinib, a second-generation inhibitor, is approved for relapsed or refractory FLT3-mutated AML and shows activity against both ITD and TKD mutations.[7][9][20] Other inhibitors such as quizartinib, sorafenib, and crenolanib have also shown significant activity in various clinical settings.[12][15][21]

Further preclinical and clinical development of this compound is warranted to fully elucidate its therapeutic potential. Head-to-head preclinical studies with other FLT3 inhibitors under identical experimental conditions would provide a more direct comparison of their efficacy and selectivity. Ultimately, clinical trials will be necessary to determine the safety and efficacy of this compound in patients with AML and to define its place in the evolving landscape of targeted therapies. The ongoing research into novel multi-kinase inhibitors like this compound underscores the continuous effort to improve outcomes for patients with this challenging disease.

References

A Comparative Guide to BPR1K871 and Aurora Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Aurora kinases have emerged as a pivotal target due to their critical role in cell cycle regulation. This guide provides a detailed comparison of BPR1K871, a novel multi-kinase inhibitor, with other established Aurora kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Introduction to this compound and Aurora Kinase Inhibitors

This compound is a quinazoline-based potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2][3] It has been identified as a preclinical development candidate for the treatment of acute myeloid leukemia (AML) and solid tumors.[1][4] Its multi-kinase inhibitory action presents a promising therapeutic strategy against cancers driven by multiple aberrant signaling pathways.[1][5]

Aurora kinase inhibitors are a class of drugs that target the Aurora family of serine/threonine kinases (Aurora A, B, and C). These kinases are essential for the proper execution of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[6][7][8] Overexpression of Aurora kinases is frequently observed in various human cancers, leading to genetic instability and tumorigenesis.[6][9] Consequently, numerous inhibitors targeting these kinases have been developed and are in various stages of preclinical and clinical evaluation.[10][11]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of both FLT3 and Aurora kinases A and B.[1] Inhibition of FLT3 is particularly relevant in AML with FLT3-ITD mutations.[1][4] The simultaneous inhibition of Aurora kinases A and B disrupts mitotic progression, leading to polyploidy and apoptosis in cancer cells.[1][12]

Aurora kinase inhibitors, in general, function by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates.[13] Inhibition of Aurora A typically leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B results in failed cytokinesis and the generation of tetraploid cells.[6][14]

Comparative Performance Data

The following tables summarize the in vitro potency of this compound in comparison to other notable Aurora kinase inhibitors. The data is compiled from various published studies.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

InhibitorAurora A (nM)Aurora B (nM)Aurora C (nM)Other Key Targets (IC50, nM)
This compound 22[1][3]13[1][3]-FLT3 (19)[1][3]
Alisertib (MLN8237)1.2[10]396.5[10]--
Danusertib (PHA-739358)13[10]79[10]61[10]ABL, RET, TRK-A[10]
AMG 9005[10]4[10]1[10]-
PF-038147355[10]0.8[10]-FLT3, JAK2, TrkB, RET, MST3[10]
ZM447439~100[14]~100[14]--

Table 2: Anti-proliferative Activity in Cancer Cell Lines (EC50/IC50)

InhibitorCell LineCell TypeEC50/IC50 (nM)
This compound MOLM-13AML (FLT3-ITD)~5[1][2]
This compound MV4-11AML (FLT3-ITD)~5[1][2]
This compound COLO205Colorectal< 100[1]
This compound Mia-PaCa2Pancreatic< 100[1]
CCT129202HCT116ColorectalNot specified, causes ≥4N DNA content[6][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms discussed, the following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulators cluster_aurora Aurora Kinases cluster_downstream Downstream Effects MAPK/ERK MAPK/ERK Aurora B Aurora B MAPK/ERK->Aurora B Regulates p53 p53 Aurora A Aurora A p53->Aurora A Interacts with NF-kB NF-kB Aurora A->NF-kB Activates Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Aurora C Aurora C Meiosis Meiosis Aurora C->Meiosis

Caption: Aurora Kinase Signaling Pathways.

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay IC50 Determination Cell-Based Assays Cell-Based Assays In Vitro Kinase Assay->Cell-Based Assays EC50 Determination Western Blotting Western Blotting Cell-Based Assays->Western Blotting Target Modulation Flow Cytometry Flow Cytometry Cell-Based Assays->Flow Cytometry Cell Cycle Analysis In Vivo Xenograft Models In Vivo Xenograft Models Cell-Based Assays->In Vivo Xenograft Models Efficacy Testing Preclinical Candidate Selection Preclinical Candidate Selection In Vivo Xenograft Models->Preclinical Candidate Selection

Caption: Kinase Inhibitor Evaluation Workflow.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate interpretation and replication of results. Below are outlines of key experimental protocols used in the characterization of this compound and other Aurora kinase inhibitors.

In Vitro Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., Aurora A, Aurora B), the substrate (e.g., a generic peptide substrate), ATP, and the test inhibitor (e.g., this compound) at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • ATP Detection: The Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.

  • Measurement: The luminescence is measured using a luminometer. The signal is inversely proportional to the kinase activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Viability Assay (e.g., MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the inhibitor at a range of concentrations for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

  • Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for the color change to develop.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: EC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration.

Western Blotting

This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of target kinases.

  • Cell Lysis: Cells treated with the inhibitor are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-FLT3, anti-total-FLT3, and a loading control like β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[1][4]

Conclusion

This compound represents a promising multi-kinase inhibitor with potent activity against both FLT3 and Aurora kinases A and B.[1][3] Its dual-targeting mechanism offers a potential advantage in treating complex malignancies like AML. When compared to other Aurora kinase inhibitors, this compound's profile as a multi-kinase inhibitor distinguishes it from more selective agents like Alisertib.[1][10] The provided data and experimental outlines offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to design comparative studies with other Aurora kinase inhibitors. As with any therapeutic agent, further preclinical and clinical investigations are necessary to fully elucidate its efficacy and safety profile.

References

A Comparative Guide: BPR1K871 vs. Sorafenib for the Treatment of FLT3-ITD Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations presents a significant clinical challenge, often associated with a poor prognosis.[1][2] This guide provides a detailed, data-driven comparison of two kinase inhibitors, BPR1K871 and sorafenib, which have demonstrated therapeutic potential in targeting this aggressive form of AML.

At a Glance: Key Efficacy Parameters

ParameterThis compoundSorafenib
Mechanism of Action Dual FLT3 and Aurora Kinase (AURKA/B) inhibitor.[1][3]Multi-kinase inhibitor targeting FLT3, VEGFR, PDGFR, c-KIT, and Raf kinases.[2][4][5]
FLT3 Inhibition (IC50) 19 nM[3]Data not explicitly available in provided search results, but it is a potent inhibitor.
AURKA Inhibition (IC50) 22 nM[3]Not a primary target.
Cell Line Efficacy (EC50) ~5 nM in MOLM-13 and MV4-11 (FLT3-ITD positive) cells.[1][3]Induces growth arrest and apoptosis at much lower concentrations in FLT3-ITD mutant AML cell lines compared to wild-type.[2]
In Vivo Efficacy Demonstrated efficacy in MOLM-13 and MV4-11 AML xenograft models.[1][3]Decreased leukemia burden and prolonged survival in a mouse xenograft model (median survival 36.5 vs 16 days).[2]
Clinical Efficacy Preclinical development candidate; US FDA approved IND for Phase I testing.[1][6]In a Phase 1 trial, reduced leukemia blasts in peripheral blood (median 81% to 7.5%) and bone marrow (median 75.5% to 34%) of FLT3-ITD AML patients.[2][7] In a Phase 2 study in combination with chemotherapy, showed a high complete response rate in patients with FLT3 mutations.[5]

Delving Deeper: Mechanism of Action and Signaling Pathways

FLT3-ITD mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled proliferation and survival of leukemic cells.[1][4] Both this compound and sorafenib interfere with this pathogenic signaling, albeit through distinct kinase inhibition profiles.

This compound is a potent dual inhibitor of FLT3 and Aurora kinases.[1][3] By inhibiting FLT3, it directly blocks the primary driver of leukemic cell growth in FLT3-ITD AML. The concurrent inhibition of Aurora kinases, which are crucial for cell cycle regulation, offers a potentially synergistic anti-leukemic effect.[1]

Sorafenib, on the other hand, is a multi-kinase inhibitor.[2][4][5] While it effectively inhibits FLT3, its broader spectrum of activity against other kinases involved in angiogenesis and cell proliferation, such as VEGFR and Raf, may contribute to its overall anti-cancer effects.[2] However, this lack of specificity could also lead to off-target effects.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FLT3 Inhibits Sorafenib Sorafenib Sorafenib->FLT3 Inhibits Sorafenib->RAF Inhibits

Figure 1: Simplified FLT3-ITD signaling pathway and points of inhibition by this compound and sorafenib.

Experimental Data and Protocols

In Vitro Potency and Anti-Proliferative Activity

Table 2: In Vitro Efficacy Data

CompoundAssayCell Line(s)ResultReference
This compound FLT3 Kinase Assay-IC50 = 19 nM[3]
AURKA Kinase Assay-IC50 = 22 nM[3]
Cell ProliferationMOLM-13, MV4-11EC50 ~ 5 nM[1][3]
Sorafenib Cell ProliferationFLT3-ITD AML cell linesPreferentially induces growth arrest and apoptosis compared to FLT3-WT cells.[2]

Experimental Protocol: Cell Viability Assay

To determine the anti-proliferative activity of this compound and sorafenib, AML cell lines (e.g., MOLM-13, MV4-11) are seeded in 96-well plates. The cells are then treated with a range of concentrations of the respective compounds or a vehicle control (e.g., DMSO). After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTS or MTT assay, or a luminescence-based assay like CellTiter-Glo. The half-maximal effective concentration (EC50) is then calculated from the dose-response curves.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Culture FLT3-ITD+ AML Cell Lines (MOLM-13, MV4-11) drug_treatment Treat with this compound or Sorafenib cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTS) drug_treatment->viability_assay western_blot Western Blot for Phospho-FLT3, etc. drug_treatment->western_blot data_analysis_vitro Determine IC50/EC50 viability_assay->data_analysis_vitro western_blot->data_analysis_vitro xenograft Establish AML Xenograft in Mice drug_admin Administer this compound or Sorafenib xenograft->drug_admin tumor_measurement Monitor Tumor Volume drug_admin->tumor_measurement survival_analysis Kaplan-Meier Survival Analysis drug_admin->survival_analysis data_analysis_vivo Assess Tumor Growth Inhibition & Survival tumor_measurement->data_analysis_vivo survival_analysis->data_analysis_vivo

Figure 2: General experimental workflow for preclinical evaluation of kinase inhibitors in FLT3-ITD AML.
In Vivo Antitumor Efficacy

Table 3: In Vivo Efficacy Data

CompoundAnimal ModelDosingKey FindingsReference
This compound MOLM-13 & MV4-11 xenograftsIntravenous administrationPotent in vivo efficacy, leading to its selection as a preclinical development candidate.[1][3][8]
Sorafenib Mouse leukemia xenograftNot specifiedDecreased leukemia burden and prolonged median survival from 16 to 36.5 days.[2]

Experimental Protocol: Xenograft Animal Model

Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with FLT3-ITD positive AML cells (e.g., MV4-11). Once tumors are established or leukemic engraftment is confirmed, mice are randomized into treatment and control groups. The treatment group receives the investigational drug (this compound or sorafenib) via a specified route (e.g., oral gavage, intravenous injection) and schedule. The control group receives a vehicle. Tumor volume is measured regularly, and animal survival is monitored. At the end of the study, tumors and tissues may be collected for pharmacodynamic analysis (e.g., Western blot for target inhibition).

Comparative Logic and Future Directions

The preclinical data suggests that this compound is a highly potent and selective inhibitor of FLT3 and Aurora kinases with strong anti-leukemic activity in FLT3-ITD AML models.[1][3] Sorafenib, while also effective against FLT3-ITD AML, has a broader kinase inhibition profile which has been translated into clinical activity, albeit with potential for more off-target effects.[2][9]

Comparison_Logic topic Efficacy in FLT3-ITD AML This compound This compound topic->this compound sorafenib Sorafenib topic->sorafenib bpr1k871_char Dual FLT3/AURKA Inhibitor High Potency (nM) Preclinical Efficacy This compound->bpr1k871_char sorafenib_char Multi-Kinase Inhibitor Broader Spectrum Clinically Validated Efficacy sorafenib->sorafenib_char comparison Head-to-Head Comparison Needed bpr1k871_char->comparison sorafenib_char->comparison future Future Directions: - Clinical Trials for this compound - Combination Therapies - Resistance Mechanisms comparison->future

Figure 3: Logical overview of the comparison between this compound and sorafenib.

The selection of this compound as a preclinical development candidate underscores its promise.[1][3] Future clinical trials will be crucial to determine its safety and efficacy profile in patients and to directly compare its performance against established therapies like sorafenib. Further research into potential resistance mechanisms for both agents will also be vital for optimizing treatment strategies for FLT3-ITD AML.

References

BPR1K871 Kinase Selectivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase inhibitor BPR1K871 against other kinase inhibitors, supported by experimental data from KINOMEScan profiling.

This compound is a potent, multi-kinase inhibitor demonstrating significant promise in preclinical studies for the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][3][4] To provide a comprehensive understanding of its selectivity and potential off-target effects, this guide compares the KINOMEScan profile of this compound with other well-characterized kinase inhibitors: Sorafenib, a multi-kinase inhibitor approved for the treatment of several cancers; Tozasertib (VX-680), a pan-Aurora kinase inhibitor; and Barasertib (AZD1152), a selective Aurora B kinase inhibitor.

Kinase Selectivity Comparison

The following table summarizes the KINOMEScan data for this compound and its comparators. The data is presented as "% Control", where a lower percentage indicates stronger binding of the inhibitor to the kinase.

Kinase TargetThis compound (% Control @ 1µM)Sorafenib (% Control @ 10µM)Tozasertib (VX-680) (Ki, nM)Barasertib (AZD1152-HQPA) (Ki, nM)
Primary Targets
AURKA0[1]1.70.6[5][6]1369[7]
AURKB0.2[1]1.118[5][6]0.36[7]
AURKC3.3[1]1.54.6[6]17.0[7]
FLT30.2[1]1.530[5]-
Key Off-Targets
ABL1<4.41.530[5]-
KIT<4.01--
RET<0.51--
KDR (VEGFR2)120.1--
PDGFRB1.10.1--

Data for Sorafenib was obtained from the LINCS Data Portal.[8] Tozasertib and Barasertib data are presented as Ki (nM) values due to the limited availability of full KINOMEScan profiles in the public domain.

Experimental Protocols

KINOMEScan Competition Binding Assay

The KINOMEScan assay platform provides a quantitative measure of inhibitor binding to a large panel of kinases. The methodology is based on a competition binding assay.

Principle: Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Detailed Protocol:

  • Kinase Preparation: A panel of human kinases are expressed as fusions to a DNA tag.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay:

    • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM for this compound).

    • A control reaction is performed with DMSO instead of the test compound.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The amount of kinase in the test compound sample is compared to the DMSO control. Results are typically expressed as "percent of control," calculated as: (test compound signal / DMSO signal) x 100.

Visualizing a KINOMEScan Experimental Workflow

KINOMEScan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_quantification Quantification cluster_analysis Analysis Kinase DNA-Tagged Kinase Incubation Incubation of Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Washing Washing Incubation->Washing qPCR qPCR Quantification of Bound Kinase Washing->qPCR Data Data Analysis (% Control) qPCR->Data FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Aurora_Kinase_Signaling cluster_mitosis Mitosis cluster_kinases Key Kinases G2_Phase G2 Phase Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AURKA Aurora A AURKA->Prophase Centrosome Separation AURKB Aurora B AURKB->Metaphase Chromosome Alignment AURKB->Anaphase Chromosome Segregation AURKB->Cytokinesis Cytokinesis This compound This compound This compound->AURKA This compound->AURKB

References

Validating BPR1K871 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods to validate the cellular target engagement of BPR1K871, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (AURKA/B).[1][2][3][4] We will explore the established Western blot-based approach and compare it with two powerful alternative techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based chemical proteomics. This guide will delve into the experimental protocols, data presentation, and the relative advantages and disadvantages of each method to aid researchers in selecting the most appropriate strategy for their drug discovery and development needs.

Introduction to this compound and its Targets

This compound is a multi-kinase inhibitor with significant anti-proliferative activity in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML) models.[2][4] Its primary targets, FLT3 and Aurora kinases, are crucial regulators of cell signaling and division, and their dysregulation is implicated in numerous cancers.[1][5][6][7][8] Validating that a compound like this compound directly interacts with its intended targets within the complex cellular environment is a critical step in its development as a therapeutic agent.

Methods for Validating Target Engagement

This guide will compare three distinct methods for confirming the interaction of this compound with FLT3 and Aurora kinases in cells:

  • Western Blotting for Target Phosphorylation: A conventional and widely used method to assess the functional consequence of kinase inhibition.

  • Cellular Thermal Shift Assay (CETSA): A biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.

  • Kinobeads Affinity Chromatography: A chemical proteomics approach to profile the interaction of a compound with a broad range of kinases.

The following sections will provide detailed experimental protocols, comparative data, and visual workflows for each of these techniques.

Western Blotting for Target Phosphorylation

Western blotting is a foundational technique in cell biology used to detect specific proteins in a sample. For kinase inhibitors, this method is often employed to measure the phosphorylation status of the target kinase or its downstream substrates. A reduction in phosphorylation is indicative of target engagement and inhibition.

Experimental Protocol

Cell Treatment and Lysis:

  • Culture MV4-11 (AML) cells, which endogenously express FLT3 and Aurora kinases.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 2, 10, 50, 100 nM) for a specified duration (e.g., 2 hours).

  • For Aurora kinase analysis, cells can be synchronized in the G2/M phase of the cell cycle by treatment with an agent like nocodazole to enrich for the active phosphorylated form of the kinase.[9]

  • Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Immunoblotting:

  • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of FLT3 (e.g., p-FLT3 Tyr591) and Aurora A (e.g., p-AURKA Thr288) overnight at 4°C.[9][10][11][12]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of FLT3 and Aurora A, or a housekeeping protein like β-actin.[9]

Data Presentation

The results of a Western blot are qualitative or semi-quantitative. The intensity of the bands corresponding to the phosphorylated proteins is visually assessed or quantified using densitometry software.

Table 1: Representative Western Blot Data for this compound Target Engagement

This compound Conc. (nM)p-FLT3 (Tyr591) Intensityp-AURKA (Thr288) Intensity
0++++++
2-+++
10-++
100--

(Note: ‘+++’ indicates strong signal, ‘-’ indicates no or very weak signal. This is a representative summary of expected results based on published data.)

Diagrams

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cancer Cells Treatment Treat with this compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-FLT3, p-AURKA) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Western Blot Workflow for Phospho-Proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for directly assessing the physical interaction between a drug and its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol

Cell Treatment and Heating:

  • Culture cells of interest (e.g., HEK293 cells overexpressing FLT3 or Aurora kinase, or cancer cell lines with endogenous expression).

  • Treat the cells with this compound or a vehicle control for a defined period.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.

Protein Extraction and Analysis:

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Collect the supernatant and analyze the amount of soluble target protein (FLT3 or Aurora kinase) by Western blotting, as described in the previous section, or by other quantitative methods like ELISA or mass spectrometry.

Isothermal Dose-Response (ITDR) CETSA:

  • To determine the potency of target engagement, treat cells with a range of this compound concentrations.

  • Heat all samples at a single, fixed temperature (chosen from the melting curve to be in the dynamic range of protein denaturation).

  • Analyze the amount of soluble target protein to generate a dose-response curve.

Data Presentation

CETSA data is typically presented as melting curves, where the amount of soluble protein is plotted against temperature. A shift in the melting curve to the right indicates target stabilization. ITDR CETSA results are shown as dose-response curves.

Table 2: Hypothetical CETSA Data for a Kinase Inhibitor

AssayReadoutVehicle Control+ Inhibitor (10 µM)
CETSA (Melt Curve) Tagg (°C)52.558.0
ITDR CETSA EC50 (µM)-0.5

(Note: Tagg is the temperature at which 50% of the protein is denatured. This is hypothetical data for illustrative purposes.)

Diagrams

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_detection Detection Cells Intact Cells Treatment Treat with this compound Cells->Treatment Heat Heat to various temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Proteins Centrifugation->Soluble_Fraction Western_Blot Western Blot or MS Soluble_Fraction->Western_Blot Analysis Analyze Protein Levels Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Kinobeads Affinity Chromatography

Kinobeads are a chemical proteomics tool used for kinome-wide profiling of kinase inhibitors.[13][14][15][16] They consist of a mixture of broad-spectrum kinase inhibitors immobilized on beads, which are used to capture a large portion of the cellular kinome. Target engagement is measured by the ability of a free compound (like this compound) to compete with the Kinobeads for binding to its target kinases.

Experimental Protocol

Lysate Preparation and Competition:

  • Prepare a cell lysate from a relevant cell line (e.g., a panel of cancer cell lines to maximize kinome coverage).

  • Incubate the lysate with different concentrations of this compound or a vehicle control. This is the competition step.

  • Add the Kinobeads slurry to the lysate and incubate to allow kinase binding.

Enrichment and Analysis:

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

  • Digest the eluted proteins into peptides (e.g., with trypsin).

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the kinases that were pulled down in each condition. The abundance of a kinase in the presence of this compound is compared to its abundance in the vehicle control.

Data Presentation

The data from a Kinobeads experiment is a list of kinases identified and their relative abundance in the this compound-treated samples versus the control. This allows for the determination of the inhibitor's selectivity profile and the calculation of apparent dissociation constants (Kdapp) or IC50 values for each target.

Table 3: Representative Kinobeads Data for a Kinase Inhibitor

Kinase TargetKdapp (nM)Selectivity Score
FLT3 15 0.85
AURKA 25 0.70
AURKB 18 0.80
Kinase X5000.15
Kinase Y>1000<0.1

(Note: This is representative data illustrating the type of quantitative output from a Kinobeads experiment. The selectivity score is a metric that reflects the potency of interaction with a specific kinase relative to all other kinases profiled.)

Diagrams

Kinobeads_Workflow cluster_lysate_prep Lysate & Competition cluster_enrichment Kinase Enrichment cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Lysate Cell Lysate Competition Incubate with this compound Cell_Lysate->Competition Kinobeads Add Kinobeads Competition->Kinobeads Wash Wash Beads Kinobeads->Wash Elution Elute Kinases Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Kinase Identification & Quantification LC_MS->Quantification Kd_Calc Determine Kdapp Quantification->Kd_Calc

Caption: Kinobeads Workflow for Kinase Inhibitor Profiling.

Signaling_Pathways cluster_flt3 FLT3 Signaling cluster_aurora Aurora Kinase Signaling FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation AURKA AURKA Centrosome Centrosome Separation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle AURKB AURKB Cytokinesis Cytokinesis AURKB->Cytokinesis Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Cytokinesis->Mitosis This compound This compound This compound->FLT3 Inhibits This compound->AURKA Inhibits This compound->AURKB Inhibits

Caption: this compound Target Signaling Pathways.

Comparison of Methods

Each method offers unique advantages and has its own limitations for validating the target engagement of this compound.

Table 4: Comparison of Target Engagement Validation Methods

FeatureWestern Blot (Phosphorylation)Cellular Thermal Shift Assay (CETSA)Kinobeads Affinity Chromatography
Principle Measures downstream functional effect (inhibition of phosphorylation).Measures direct physical binding through ligand-induced thermal stabilization.Measures competitive binding to a broad panel of kinases.
Output Semi-quantitative (band intensity).Quantitative (Tagg shift, EC50).Quantitative (Kdapp, IC50, selectivity profile).
Target Scope Specific to the target for which a phospho-specific antibody is available.Specific to the target of interest (requires a good antibody for detection).Broad (profiles hundreds of kinases simultaneously).
Throughput Low.Moderate (higher with plate-based formats).High (for profiling many kinases), low (for number of compounds).
Direct Evidence of Binding? No, it's an indirect measure of activity.Yes, it directly measures binding in cells.Yes, it measures binding in a lysate, which closely mimics the cellular environment.
Label-Free? Yes (for the compound).Yes (for the compound).Yes (for the compound).
Major Advantage Widely accessible, well-established, provides functional information.Provides direct evidence of target engagement in intact cells.Provides a comprehensive selectivity profile across the kinome.
Major Disadvantage Indirect evidence of binding; dependent on antibody quality; low throughput.Not all binding events result in a thermal shift; can be technically demanding.Requires specialized equipment (mass spectrometer); performed in lysates, not intact cells.

Conclusion

Validating the cellular target engagement of a drug candidate like this compound is essential for its preclinical and clinical development.

  • Western blotting for target phosphorylation is a valuable and accessible method that provides functional evidence of target inhibition. It is a good starting point for confirming the mechanism of action.

  • CETSA offers a more direct assessment of target binding within the native cellular environment. It is an excellent method for confirming that the observed functional effects are due to a direct interaction between the compound and its intended target.

  • Kinobeads profiling provides an unparalleled view of a compound's selectivity across the kinome. This is crucial for understanding potential off-target effects and for optimizing the selectivity of a drug candidate.

For a comprehensive validation of this compound's target engagement, a combination of these methods is recommended. Western blotting can provide initial functional validation, CETSA can confirm direct binding in cells, and Kinobeads can establish the selectivity profile. The choice of method(s) will ultimately depend on the specific research question, available resources, and the stage of drug development.

References

Comparative Guide: BPR1K871 vs. Quizartinib for FLT-Mutated Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical multi-kinase inhibitor BPR1K871 and the clinically-approved FLT3 inhibitor quizartinib for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated leukemia.

Introduction

Mutations in the FLT3 gene are detected in approximately 30% of patients with Acute Myeloid Leukemia (AML), with internal tandem duplications (FLT3-ITD) being the most common type, present in about 25% of AML cases.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and are associated with a poor prognosis.[3][4][5]

Quizartinib (VANFLYTA®) is a potent and selective second-generation, type II FLT3 inhibitor developed specifically for FLT3-ITD positive AML.[2][6][7] It is approved for use in combination with standard chemotherapy for adult patients with newly diagnosed FLT3-ITD-positive AML.[8][9]

This compound is a preclinical quinazoline-based compound identified as a potent dual inhibitor of FLT3 and Aurora kinases.[10][11] It has demonstrated significant anti-proliferative activity in FLT3-ITD positive AML cell lines and in vivo efficacy in xenograft models.[10][12] As a multi-kinase inhibitor, it represents a different therapeutic strategy compared to the highly selective quizartinib.[10][13]

Mechanism of Action

Both inhibitors target the FLT3 signaling cascade, but their kinase inhibition profiles differ.

Quizartinib is a highly selective type II inhibitor, binding to the inactive conformation of the FLT3 kinase domain near the ATP-binding site.[3][8][14] This prevents receptor autophosphorylation and blocks downstream signaling pathways crucial for leukemic cell survival and proliferation, such as RAS/RAF/MEK/ERK and PI3K/AKT.[3][5]

This compound acts as a multi-kinase inhibitor, potently targeting both FLT3 and Aurora kinases A and B.[10][15] The dual inhibition of FLT3 and Aurora kinases may offer a broader therapeutic effect, as Aurora kinases are critical for cell mitosis and are often overexpressed in cancer.[11][15]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cluster_mitosis Mitosis FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Quizartinib Quizartinib (Type II FLT3i) Quizartinib->FLT3 BPR1K871_FLT3 This compound (FLT3i) BPR1K871_FLT3->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation AuroraK Aurora Kinases Mitosis Mitotic Progression AuroraK->Mitosis BPR1K871_AURK This compound (AURKi) BPR1K871_AURK->AuroraK

Caption: Simplified FLT3 and Aurora Kinase signaling pathways and points of inhibition.

Quantitative Data Comparison

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the drug required to inhibit 50% of the target kinase activity.

CompoundTarget KinaseIC50 (nM)
This compound FLT319[10][11][15]
AURKA22[10][11][15]
AURKB13[15]
Quizartinib FLT3<1[16]

Lower IC50 values indicate greater potency.

Table 2: In Vitro Anti-Proliferative Activity

This table presents the half-maximal effective concentration (EC50) or IC50 values for cell viability, showing the concentration of the drug that causes a 50% reduction in viable cells. All cell lines are FLT3-ITD positive.

CompoundCell LineEC50/IC50 (nM)
This compound MOLM-13~5[10][11]
MV4-11~5[10][11]
Quizartinib MOLM-130.89[17]
MOLM-140.73[17]
MV4-110.40[2][17]

Lower EC50/IC50 values indicate greater anti-proliferative activity.

Table 3: In Vivo Efficacy in AML Xenograft Models

This table compares the in vivo anti-tumor activity of the compounds in mouse models bearing human AML tumors.

CompoundModelDosing & AdministrationOutcome
This compound MOLM-13 Xenograft1, 3, 10 mg/kg, IVSignificant tumor growth inhibition at all doses.[10]
MV4-11 Xenograft1, 3, 10 mg/kg, IVSignificant tumor growth inhibition at all doses.[10]
Quizartinib MV4-11 Xenograft≥1 mg/kg, OralTumor regression observed.[16][18]

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the concentration of inhibitor required to block 50% of a target kinase's activity (IC50).

  • Methodology (General):

    • Recombinant human FLT3 or Aurora kinases are incubated in a reaction buffer.

    • A specific peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]-ATP) are added.

    • The test compound (this compound or quizartinib) is added in serial dilutions.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell Viability / Anti-Proliferation Assay
  • Objective: To measure the effect of the compounds on the proliferation and viability of cancer cell lines (EC50/IC50).

  • Methodology (MTS Assay):

    • AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a specific density.

    • Cells are treated with a range of concentrations of the test compound or vehicle control (DMSO) and incubated for a period (e.g., 72 hours).[10]

    • After incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[10]

    • Viable, metabolically active cells reduce the MTS tetrazolium salt into a colored formazan product.

    • The plate is incubated for a few hours, and the absorbance is measured at 490 nm using a plate reader.[10]

    • The absorbance is proportional to the number of viable cells. EC50/IC50 values are calculated by comparing the absorbance of treated cells to the vehicle control.[10]

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed AML Cells (e.g., MV4-11) in 96-well plates Treat Add serial dilutions of this compound/Quizartinib Seed->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate AddMTS Add MTS Reagent Incubate->AddMTS Incubate2 Incubate (1-4 hours) AddMTS->Incubate2 Read Measure Absorbance (490 nm) Incubate2->Read Calculate Calculate EC50/IC50 Dose-Response Curve Read->Calculate

Caption: Workflow for a typical cell viability (MTS) assay.
In Vivo Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Methodology:

    • Cell Implantation: Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously injected with a suspension of human AML cells (e.g., 2 x 10⁶ MOLM-13 cells).[19]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., mean diameter of 6 mm).[19]

    • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the compound (e.g., this compound administered intravenously or quizartinib administered orally) at specified doses and schedules.[10][17] The control group receives a vehicle.

    • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.

Resistance Profiles

Quizartinib: Resistance to quizartinib is a significant clinical challenge. The primary on-target resistance mechanism is the acquisition of secondary point mutations within the FLT3 kinase domain, particularly at the activation loop (e.g., D835Y) or the gatekeeper residue (F691L).[20][21] As a type II inhibitor, quizartinib is not effective against FLT3-TKD mutations like D835Y.[14][21] Off-target resistance can also occur through the activation of bypass signaling pathways, such as the RAS pathway.[22][23]

This compound: The resistance profile of this compound has not been extensively studied. However, as a multi-kinase inhibitor targeting both FLT3 and Aurora kinases, it may have the potential to overcome or delay certain resistance mechanisms that arise from dependency on a single pathway. Dual FLT3/Aurora kinase inhibitors have shown activity against quizartinib-resistant models, suggesting this could be a viable strategy.[19]

Summary and Conclusion

This comparison highlights the distinct profiles of a preclinical multi-kinase inhibitor and a clinically validated selective inhibitor for FLT3-mutated leukemia.

  • Quizartinib is a highly potent and selective FLT3 inhibitor with proven clinical efficacy in improving overall survival for patients with newly diagnosed FLT3-ITD positive AML.[7][24] Its primary limitations are a narrow activity spectrum against FLT3-TKD mutations and the development of clinical resistance.[14][21]

  • This compound is a promising preclinical candidate with potent dual activity against FLT3 and Aurora kinases.[10][11] It demonstrates strong anti-proliferative effects in FLT3-ITD cell lines and robust in vivo efficacy.[10][12] Its multi-targeting mechanism could potentially address some forms of resistance to selective FLT3 inhibitors, although this requires further investigation.[19]

For drug development professionals, this compound represents an interesting lead compound whose multi-kinase inhibition profile may offer advantages over highly selective inhibitors, particularly in the context of drug resistance. Further preclinical development is necessary to fully characterize its potential and safety profile before it can be considered for clinical investigation.[10][11] Quizartinib, on the other hand, serves as a benchmark for FLT3 inhibition, with extensive clinical data defining its efficacy and safety.[24][25][26]

References

Comparative Analysis of BPR1K871 and Gilteritinib in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical profiles of two potent kinase inhibitors.

This guide provides a detailed comparative analysis of BPR1K871, a dual Aurora/FLT3 kinase inhibitor, and gilteritinib, a selective FLT3/AXL inhibitor. Both compounds have demonstrated significant potential in the treatment of Acute Myeloid Leukemia (AML), particularly in cases driven by FMS-like tyrosine kinase 3 (FLT3) mutations. This document summarizes their mechanisms of action, kinase inhibition profiles, and preclinical efficacy, supported by experimental data and detailed methodologies.

Mechanism of Action and Target Profile

This compound is a quinazoline derivative identified as a potent dual inhibitor of Aurora kinases (A and B) and FLT3 kinase.[1][2] Aurora kinases are crucial for cell mitosis, and their inhibition can lead to mitotic arrest and apoptosis.[2] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving leukemogenesis.[1][2] By targeting both pathways, this compound presents a multi-faceted approach to AML therapy.

Gilteritinib is a small molecule inhibitor that potently targets FLT3 and AXL receptor tyrosine kinases.[3] It has demonstrated strong inhibitory activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers of AML and are associated with poor prognosis.[3] AXL is another receptor tyrosine kinase implicated in AML pathogenesis and resistance to therapy.[3]

Quantitative Performance Data

The following tables summarize the in vitro potency of this compound and gilteritinib against key kinase targets and AML cell lines.

Table 1: Comparative Kinase Inhibition

Kinase TargetThis compound IC₅₀ (nM)Gilteritinib IC₅₀ (nM)
FLT319[1]0.29[3]
Aurora A22[1]-
Aurora B13[1]-
AXL-0.73[3]
c-KIT-230[3]
LTK-0.350[4]
ALK-1.2[4]

Table 2: Comparative Anti-proliferative Activity in FLT3-mutated AML Cell Lines

Cell LineThis compound EC₅₀ (nM)Gilteritinib EC₅₀ (nM)
MOLM-13~5[1][5]-
MV4-11~5[1][5]-

EC₅₀ values represent the concentration of the drug that inhibits cell growth by 50%. A lower value indicates greater potency. Specific EC₅₀ values for gilteritinib in these cell lines were not explicitly stated in the reviewed literature, although its potent anti-proliferative activity was demonstrated.[6]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a typical experimental workflow are provided below to facilitate understanding.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits

Caption: FLT3 Signaling Pathway Inhibition.

Cell_Viability_Assay_Workflow start Start seed_cells Seed AML cells in 96-well plate start->seed_cells add_inhibitor Add varying concentrations of this compound or Gilteritinib seed_cells->add_inhibitor incubate1 Incubate for 48-72 hours add_inhibitor->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data to determine EC₅₀ read_absorbance->analyze end End analyze->end

Caption: Cell Viability Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro potency of kinase inhibitors. Specific assay formats such as ADP-Glo™ may be used.[7][8]

  • Reagent Preparation : Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl₂, Brij-35, and DTT. Prepare the kinase, substrate (e.g., a specific peptide), and ATP solutions in the reaction buffer.

  • Inhibitor Preparation : Serially dilute the test compound (this compound or gilteritinib) in DMSO to create a range of concentrations.

  • Kinase Reaction : In a 96-well plate, add the kinase, the serially diluted inhibitor, and the substrate. Initiate the reaction by adding ATP.

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the kinase activity. For ADP-Glo™ assays, this involves adding a reagent to deplete unused ATP and then another reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis : Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[9][10][11]

  • Cell Seeding : Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound or gilteritinib. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the EC₅₀ value by plotting the data on a dose-response curve.

In Vivo Xenograft Model (AML)

This protocol describes a general procedure for evaluating the in vivo efficacy of anti-leukemic agents using a xenograft mouse model.[12][13][14][15][16][17][18][19]

  • Cell Implantation : Subcutaneously or intravenously inject a predetermined number of human AML cells (e.g., MOLM-13, MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Monitoring : Allow the tumors to establish and grow to a palpable size (for subcutaneous models) or monitor for signs of leukemia development (for intravenous models). Regularly measure tumor volume and body weight.

  • Drug Administration : Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., intravenously) or gilteritinib (e.g., orally) at specified doses and schedules. The control group receives a vehicle solution.

  • Efficacy Evaluation : Continue to monitor tumor growth and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis : Compare the tumor growth inhibition between the treatment and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect. For survival studies, monitor the mice until a predetermined endpoint and compare the survival curves between the groups.

Conclusion

Both this compound and gilteritinib demonstrate potent preclinical activity against FLT3-driven AML. Gilteritinib exhibits high selectivity and nanomolar potency against FLT3 and AXL. This compound offers a dual-targeting approach by inhibiting both FLT3 and Aurora kinases, which may provide a broader anti-leukemic effect and potentially overcome certain resistance mechanisms. The choice between these or similar inhibitors for further development will depend on a comprehensive evaluation of their efficacy, safety profiles, and the specific molecular characteristics of the AML subtype being targeted. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of AML drug discovery and development.

References

BPR1K871: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BPR1K871 is a potent, multi-kinase inhibitor demonstrating significant therapeutic potential in preclinical studies for acute myeloid leukemia (AML) and various solid tumors.[1][2] Developed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), its broader kinase interaction profile is a critical aspect of its overall efficacy and potential off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with other tyrosine kinases, supported by available experimental data.

Primary Target Kinase Affinity

This compound exhibits low nanomolar inhibitory activity against its primary targets, FLT3, AURKA, and AURKB. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (nM)
FLT319[1][2]
AURKA22[1][2]
AURKB13[1][2]

Cross-Reactivity Profiling against a Panel of Tyrosine Kinases

The selectivity of this compound was assessed using the KINOMEscan™ technology, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. In a comprehensive screen against 456 kinases (including 395 non-mutant kinases), this compound was found to be a multi-kinase inhibitor.[1][3] At a concentration of 1000 nM, the inhibitor demonstrated significant inhibition (defined as ≥65% inhibition) of 77 out of 395 non-mutant kinases.[1][2]

The following table summarizes the inhibitory activity of this compound against a selection of tyrosine kinases, presented as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the inhibitor (% of control). A lower percentage indicates stronger binding and inhibition.

Kinase% of Control @ 1000 nM
FLT30.2[1][3]
AURKA0[1][3]
AURKB0.2[1][3]
AURKC3.3[3]
ABL1T315I< 4.4[4]
ABL1Q252H< 4.4[4]
ABL1H396P< 4.4[4]
KITL576P< 4.0[4]
KITV559D< 4.0[4]
KITV559D,T670I< 4.0[4]
KITA829P< 4.0[4]
KITV559D,V654A< 4.0[4]
RETV804M< 0.5[4]
RETM918T< 0.5[4]
RETV804L< 0.5[4]
FLT3ITD< 5.2[3]
FLT3D835H< 5.2[3]
FLT3D835Y< 5.2[3]
FLT3K663Q< 5.2[3]
FLT3N841I< 5.2[3]
FLT3R834Q< 5.2[3]

Experimental Protocols

Kinase Inhibition Assays (IC50 Determination)

The IC50 values for FLT3, AURKA, and AURKB were determined using in vitro kinase assays. While the specific proprietary details of the assays used for this compound are not fully public, such assays generally involve the following steps:

  • Enzyme and Substrate Preparation : Recombinant human kinases (FLT3, AURKA, AURKB) and their respective specific peptide or protein substrates are prepared in an appropriate assay buffer.

  • Compound Dilution : this compound is serially diluted to a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and ATP are incubated with the various concentrations of this compound.

  • Detection : The amount of phosphorylated substrate is quantified. This is often achieved using methods such as radioisotope incorporation (32P-ATP or 33P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis : The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression analysis.

KINOMEscan™ Cross-Reactivity Profiling

The KINOMEscan™ assay is a competition-based binding assay that measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand.

G cluster_0 KINOMEscan Assay Principle cluster_1 Binding Competition immobilized_ligand Immobilized Ligand on Solid Support quantification Quantification by qPCR immobilized_ligand->quantification Amount of bound kinase measured kinase Kinase kinase->immobilized_ligand Binds dna_tag DNA Tag kinase->dna_tag Tagged with This compound This compound (Test Compound) This compound->kinase Binds

Caption: Workflow of the KINOMEscan™ competition binding assay.

The general protocol is as follows:

  • Assay Components : The assay consists of three main components: a kinase tagged with a unique DNA identifier, the test compound (this compound), and an immobilized ligand that binds to the active site of the kinase.[5]

  • Competition : The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Quantification : The amount of kinase that remains bound to the immobilized ligand is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).[5] A lower amount of bound kinase indicates a higher affinity of the test compound for the kinase.

  • Data Interpretation : The results are reported as "% of Control", where the control is a sample with no test compound. A value of 0% indicates complete displacement of the kinase by the test compound, while 100% indicates no interaction.

Signaling Pathways Targeted by this compound

This compound's therapeutic effects are primarily attributed to its potent inhibition of the FLT3 and Aurora kinase signaling pathways, which are often dysregulated in cancer.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its downstream signaling pathways, promoting leukemogenesis.

G cluster_0 FLT3 Signaling Pathway FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Aurora B Kinase Signaling Pathway

Aurora B kinase is a key regulator of mitosis, playing essential roles in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Its overexpression is common in many cancers and is associated with genomic instability.

G cluster_1 Aurora B Kinase Signaling in Mitosis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates CENP_A CENP-A AuroraB->CENP_A Phosphorylates MCAK MCAK AuroraB->MCAK Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis This compound This compound This compound->AuroraB Inhibits ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation KinetochoreAttachment Correct Kinetochore- Microtubule Attachment CENP_A->KinetochoreAttachment MCAK->KinetochoreAttachment

Caption: Key mitotic functions of Aurora B kinase inhibited by this compound.

Conclusion

This compound is a potent dual inhibitor of FLT3 and Aurora kinases with a broader spectrum of activity against other tyrosine kinases.[1][2] Its multi-targeted nature may contribute to its robust anti-cancer efficacy observed in preclinical models. However, the cross-reactivity with other kinases also highlights the potential for off-target effects that should be considered during further clinical development. The data presented in this guide provides a valuable resource for researchers and drug development professionals to understand the selectivity profile of this compound and to inform future studies.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling BPR1K871

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling BPR1K871. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on general safety protocols for potent kinase inhibitors and hazardous pharmaceutical compounds. A conservative approach to personal protective equipment (PPE) and handling procedures is strongly recommended.

Immediate Safety and Handling Precautions

This compound is a potent, selective dual FLT3/AURKA inhibitor.[1][2] As with many kinase inhibitors, it should be handled with caution as a potentially hazardous substance. Avoid inhalation, and contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles with side shields are required. A face shield should be worn in situations with a higher risk of splashes.
Hand Protection Wear two pairs of powder-free, disposable nitrile gloves.[3] The outer glove should be changed immediately upon contamination. Gloves should be changed regularly, at least every hour, or as determined by the specific procedure.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3] For procedures with a high risk of splashes or aerosol generation, consider using a "bunny suit" or coveralls for full-body protection.[4]
Respiratory Protection For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-level respirator is recommended.[4] Surgical masks do not provide adequate respiratory protection.[4]
Foot Protection Closed-toe shoes are mandatory in the laboratory. For large-scale operations or in case of spills, shoe covers should be worn and disposed of upon exiting the work area.
Engineering Controls

Work with this compound, especially the solid form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Operational and Disposal Plans

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. The designated work area within the fume hood should be clean and uncluttered.

  • Weighing : Weigh the solid compound in a fume hood. Use a dedicated, clean spatula and weighing paper.

  • Dissolving : When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Carefully remove and dispose of all PPE as hazardous waste. Wash hands thoroughly with soap and water.

Disposal

All waste materials contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

BPR1K871_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps Prep_Area Designate & Prepare Work Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE 1. Setup Weigh Weigh Solid This compound Don_PPE->Weigh 2. Enter Hood Dissolve Prepare Solution Weigh->Dissolve 3. Procedure Decontaminate Decontaminate Work Surfaces Dissolve->Decontaminate 4. Post-Procedure Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE 5. Decon Waste_Disposal Dispose of Chemical Waste Doff_PPE->Waste_Disposal 6. Waste Wash_Hands Wash Hands Thoroughly Waste_Disposal->Wash_Hands 7. Exit BPR1K871_Signaling_Pathway cluster_pathway This compound Mechanism of Action cluster_flt3 FLT3 Pathway cluster_aurka AURKA Pathway This compound This compound FLT3 FLT3 Receptor This compound->FLT3 Inhibits AURKA Aurora Kinase A This compound->AURKA Inhibits STAT5 STAT5 FLT3->STAT5 AKT PI3K/AKT FLT3->AKT MAPK RAS/MAPK FLT3->MAPK Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival AKT->Proliferation_Survival MAPK->Proliferation_Survival Centrosome Centrosome Maturation AURKA->Centrosome Mitosis Mitotic Progression Centrosome->Mitosis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.